Pinocembrin, 7-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRUXLYEKHXKPB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Pinocembrin, 7-acetate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pinocembrin (B1678385), 7-acetate, a natural flavonoid with noted antitumor activity. The document details its chemical structure, physicochemical properties, and biological activities, with a focus on the underlying signaling pathways of its parent compound, pinocembrin.
Chemical Identity and Structure
Pinocembrin, 7-acetate is a derivative of pinocembrin, a flavanone (B1672756) found in various plants. The addition of an acetate (B1210297) group at the 7-position modifies its chemical properties.
The fundamental chemical structure is represented by the flavanone backbone, with a phenyl group at position 2 and hydroxyl groups at positions 5 and 7. In this compound, the hydroxyl group at the 7-position is esterified with an acetyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 109592-60-1 | [1][2][3][4][5][6] |
| Molecular Formula | C17H14O5 | [1][2][4][5][6] |
| Molecular Weight | 298.29 g/mol | [2][4][5][6] |
| SMILES | CC(=O)Oc1cc(O)c2C(=O)C--INVALID-LINK--c1ccccc1 | [1] |
| Structure Class | Flavonoids, Flavanones | [2][7] |
| Synonyms | 7-乙酸-5,7-二羟基双氢黄酮酯 | [2][4][6] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in research and drug development, particularly for designing experimental protocols and formulation strategies.
Table 2: Physicochemical Data for this compound
| Property | Data | Source |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Storage Conditions | Recommended storage at 2-8°C for up to 24 months. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [2][3] |
| Natural Source | Isolated from the herbs of Pinus armandii. | [3][7] |
Biological Activity and Signaling Pathways
This compound is reported to possess antitumor activity.[1][3] While specific mechanistic studies on the acetate derivative are limited, the extensive research on its parent compound, pinocembrin, provides significant insights into its potential biological effects and mechanisms of action. Pinocembrin is a well-studied flavonoid with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[8][9][10][11][12][13][14][15]
Anti-inflammatory and Neuroprotective Pathways
Research on pinocembrin has elucidated its role in modulating key signaling pathways involved in inflammation and neuronal cell survival. One of the critical pathways inhibited by pinocembrin is the PI3K/Akt/NF-κB pathway, which is central to the inflammatory response in microglial cells.[16]
Endothelial Function and Angiogenesis
Pinocembrin has also been shown to improve the biological functions of endothelial progenitor cells (EPCs) through the PI3K-eNOS-NO signaling pathway. This suggests a role in promoting endothelial repair and angiogenesis.[17]
Keratinocyte Proliferation
In human keratinocytes, pinocembrin has been observed to activate the MAPK and PI3K/Akt signaling cascades, which are crucial for cell growth and survival. This indicates its potential application in wound healing and skin regeneration.[18]
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound. While a specific protocol for the synthesis of the 7-acetate derivative was not found, a general approach based on known flavonoid chemistry can be inferred. The following sections outline methodologies for the analysis and biological evaluation of pinocembrin and its derivatives.
General Synthesis of Pinocembrin Analogs
A common method for synthesizing flavanones like pinocembrin involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form a chalcone, followed by an intramolecular cyclization.[19] A straightforward synthesis of pinocembrin itself has been developed from cinnamic acid and 1,3,5-trihydroxybenzene in a one-pot, two-step reaction, which avoids the need for protecting phenolic hydroxy groups.[20][21] Acetylation of the 7-hydroxyl group would typically be a subsequent step using an acetylating agent like acetic anhydride.
Quantification in Human Plasma by LC/MS/MS
A validated method for quantifying pinocembrin in human plasma utilizes high-performance liquid chromatography-tandem mass spectrometry (LC/MS/MS).[22]
Table 3: LC/MS/MS Method for Pinocembrin Quantification
| Parameter | Condition |
| Sample Preparation | Solid-phase extraction of 500 μL plasma. |
| Internal Standard | Clonazepam. |
| LC Column | Luna C8. |
| Mobile Phase | Acetonitrile-0.3 mM ammonium (B1175870) acetate solution (65:35, v/v). |
| Flow Rate | 0.25 mL/min (isocratic). |
| Detection | Triple quadrupole tandem mass spectrometer. |
| Ionization Mode | Electrospray ionization (ESI) in negative mode. |
| Linear Range | 1 to 400 ng/mL. |
| Recovery | >88%. |
In Vitro Angiogenesis Assay
The effect of pinocembrin on the tube formation capacity of endothelial progenitor cells (EPCs) can be assessed using an in vitro angiogenesis assay.[17]
-
Cell Pre-treatment: Pre-treat EPCs with specific inhibitors (e.g., LY294002 for PI3K, L-NAME for eNOS) for 1 hour.
-
Pinocembrin Treatment: Treat the cells with the desired concentration of pinocembrin.
-
Seeding: Digest the treated EPCs with 0.25% trypsin and seed equal numbers of cells onto a Matrigel-coated plate.
-
Incubation: Incubate for 18 hours to allow for tube formation.
-
Analysis: Detect and quantify the formation of complete tubes under a microscope. The total length of the tubes can be measured using imaging software.
Conclusion
This compound is a promising natural product with documented antitumor activity. While further research is required to fully elucidate its specific mechanisms of action, the extensive knowledge of its parent compound, pinocembrin, provides a strong foundation for future investigations. The data and protocols presented in this guide offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this compound.
References
- 1. Pinocembrin 7-acetate - Immunomart [immunomart.com]
- 2. Natural Product Description|Pinocembrin7-Acetate [sinophytochem.com]
- 3. Pinocembrin 7-acetate | CAS:109592-60-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. molnova.cn [molnova.cn]
- 5. en.sunny-biotech.com [en.sunny-biotech.com]
- 6. Pinocembrin 7-acetate|109592-60-1|MOLNOVA [molnova.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 10. [PDF] Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. PINOCEMBRIN | 480-39-7 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pinocembrin, a major flavonoid in propolis, improves the biological functions of EPCs derived from rat bone marrow through the PI3K-eNOS-NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Targets of Pinocembrin Underlying Its Regenerative Activities in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. A Straightforward Synthesis of Pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sourcing and Isolation of Pinocembrin and Pinocembrin 7-Acetate from Pinus armandii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinocembrin (B1678385), a flavonoid with significant therapeutic potential, and its derivative, pinocembrin 7-acetate, are naturally occurring compounds found in various plant species. This technical guide focuses on their presence in and isolation from Pinus armandii, a species of pine native to China. The document provides a comprehensive overview of the natural sources of pinocembrin, detailed experimental protocols for its extraction and purification, and a summary of the quantitative yields reported in the literature for related species. Additionally, it visualizes the key signaling pathways influenced by pinocembrin and the general workflow for its isolation, providing a valuable resource for researchers in natural product chemistry and drug development.
Natural Sources of Pinocembrin
Pinocembrin is a flavanone (B1672756) that has been isolated from a variety of natural sources, demonstrating a wide distribution in the plant kingdom. It is notably present in high concentrations in honey and propolis, a resinous mixture produced by honeybees.[1] Plant sources of pinocembrin are diverse and include members of the Pinus genus, particularly in the heartwood.[2][3] Other significant plant sources include species of Eucalyptus, Populus, and Euphorbia.[2][3] Specifically, pinocembrin 7-acetate has been identified as a constituent of the herbs of Pinus armandii.[4][5]
Table 1: Selected Natural Sources of Pinocembrin
| Source Category | Specific Source | Plant Part (if applicable) | Reference(s) |
| Bee Products | Honey | - | [1] |
| Propolis | - | [1] | |
| Plants | Pinus species | Heartwood | [2][3] |
| Pinus armandii | Herbs | [4][5] | |
| Eucalyptus species | - | [2][3] | |
| Populus species | - | [2][3] | |
| Euphorbia species | - | [2][3] | |
| Artocarpus odoratissimus | Root | [6][7] |
Isolation of Pinocembrin and Pinocembrin 7-Acetate from Pinus armandii
While specific protocols for the isolation of pinocembrin and its 7-acetate from Pinus armandii are not extensively detailed in publicly available literature, a general and effective methodology can be adapted from established procedures for flavonoid extraction from other Pinus species, such as Pinus cembra.[8] The following is a synthesized protocol for the isolation and purification of these target compounds.
Experimental Protocol: Extraction and Isolation
2.1.1. Plant Material Preparation
-
Collect fresh herbs or heartwood of Pinus armandii.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2.1.2. Extraction
-
Place the powdered plant material (e.g., 500 g) into a cellulose (B213188) thimble.
-
Perform a continuous extraction in a Soxhlet apparatus using a suitable organic solvent. Ethanol is a common and effective solvent for flavonoid extraction.[8]
-
Continue the extraction for a sufficient duration, typically 24-48 hours, or until the solvent in the siphon tube becomes colorless.
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.3. Fractionation and Purification
-
Open Column Chromatography:
-
Subject the crude extract to open column chromatography on a silica (B1680970) gel (60-120 mesh) stationary phase.
-
Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297) in increasing proportions of ethyl acetate, and finally with pure ethyl acetate and methanol.
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the compounds of interest using a semi-preparative HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of an acid like formic acid to improve peak shape).
-
Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 290 nm).
-
Collect the peaks corresponding to pinocembrin and pinocembrin 7-acetate.
-
-
Structure Elucidation:
-
Confirm the identity of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).
-
Visualized Workflow for Isolation
Caption: General workflow for the isolation of pinocembrin and its derivatives.
Quantitative Data
Table 2: Flavonoid Yields from Pinus brutia Pinecones
| Flavonoid | Soxhlet Extraction Yield (μg/g of pinecone) | Supercritical CO₂ Extraction Yield (μg/g of pinecone) | Reference |
| Quercetin | 36.43 ± 2.26 | 14.75 ± 1.08 | [9] |
| Rutin | 57.19 ± 3.81 | 14.23 ± 1.27 | [9] |
| Kaempferol | 50.80 ± 2.79 | 15.70 ± 1.13 | [9] |
Note: This data is for Pinus brutia and serves as an estimate. Yields from Pinus armandii may vary.
Signaling Pathways Modulated by Pinocembrin
Pinocembrin has been shown to exert its biological effects through the modulation of several key intracellular signaling pathways. These pathways are often implicated in inflammation, cell survival, and apoptosis. Understanding these interactions is crucial for the development of pinocembrin-based therapeutics.
MAPK and PI3K/Akt Signaling Pathways
Pinocembrin has been demonstrated to influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.[10][11][12] These pathways are critical regulators of cell proliferation and survival. Pinocembrin can activate the phosphorylation of key proteins in these pathways, such as ERK1/2 and Akt, leading to downstream effects that promote cell viability.[10]
Caption: Pinocembrin's activation of MAPK and PI3K/Akt signaling pathways.
NF-κB Signaling Pathway
Pinocembrin is also known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.[11][13] By inhibiting the activation of IKKα and IKKβ, pinocembrin prevents the degradation of IκBα. This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]
Caption: Pinocembrin's inhibition of the NF-κB inflammatory pathway.
Conclusion
Pinus armandii represents a valuable natural source for the flavonoid pinocembrin and its derivative, pinocembrin 7-acetate. While specific isolation and yield data for this particular species are still emerging, established phytochemical techniques provide a robust framework for the successful extraction and purification of these compounds. The well-documented modulation of key signaling pathways by pinocembrin underscores its therapeutic potential and provides a strong rationale for continued research and development. This guide offers a foundational resource for scientists and researchers aiming to explore the chemical and pharmacological properties of these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pinocembrin 7-acetate | CAS:109592-60-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. [PDF] Isolation and synthesis of pinocembrin and pinostrobin from Artocarpus odoratissimus. | Semantic Scholar [semanticscholar.org]
- 7. ir.unimas.my [ir.unimas.my]
- 8. mdpi.com [mdpi.com]
- 9. Extraction and quantification of some valuable flavonoids from pinecone of Pinus brutia via Soxhlet and Supercritical CO2 extraction: a comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Targets of Pinocembrin Underlying Its Regenerative Activities in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Pinocembrin and Synthesis of its Acetate Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of pinocembrin (B1678385), a flavonoid of significant pharmacological interest. It details the enzymatic steps, metabolic engineering strategies for enhanced production in microbial hosts, and the subsequent enzymatic synthesis of its acetate (B1210297) derivatives. Furthermore, this document includes detailed experimental protocols for production, extraction, and analysis, designed to be a valuable resource for researchers in natural product synthesis and drug development.
The Core Biosynthesis Pathway of Pinocembrin
Pinocembrin is a flavanone (B1672756) naturally synthesized in various plants. Its biosynthesis follows the well-established phenylpropanoid pathway, starting from the amino acid L-phenylalanine. The pathway involves four key enzymatic steps to construct the characteristic flavanone backbone.
The biosynthesis begins with the conversion of L-phenylalanine into cinnamic acid by Phenylalanine Ammonia Lyase (PAL) .[1] Subsequently, Cinnamate-CoA Ligase (CNL) , sometimes referred to as 4-coumarate-CoA ligase (4CL), activates cinnamic acid to form cinnamoyl-CoA.[1][2] The central step is catalyzed by Chalcone (B49325) Synthase (CHS) , a type III polyketide synthase. CHS facilitates the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinocembrin chalcone (2',4',6'-trihydroxychalcone).[1][3] Finally, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone intermediate to yield (2S)-pinocembrin.[1][4]
Enzymatic Synthesis of Pinocembrin Acetate Derivatives
While pinocembrin is a natural product of biosynthesis, its acetate derivatives are typically produced through subsequent modification. The most effective and regioselective method is enzymatic acylation, which avoids the harsh conditions and complex protection/deprotection steps associated with chemical synthesis.[5]
This process commonly utilizes lipases, such as the immobilized form of Candida antarctica Lipase (B570770) B (CALB), known commercially as Novozym 435.[6][7] The enzyme catalyzes the transfer of an acyl group from an acyl donor, such as vinyl acetate or acetic anhydride, to one of the hydroxyl groups on the pinocembrin molecule.[8][9] This reaction is typically performed in a non-aqueous solvent to shift the equilibrium towards synthesis over hydrolysis.[6]
Production via Metabolic Engineering
The low abundance of pinocembrin in natural sources has driven the development of microbial cell factories, primarily Escherichia coli and Saccharomyces cerevisiae, for its heterologous production.[1][10] Metabolic engineering strategies have been crucial for improving yields by addressing pathway bottlenecks.
Key strategies include:
-
Enzyme Screening and Optimization: Selecting highly active enzymes (PAL, CNL, CHS, CHI) from different plant sources to create an efficient heterologous pathway.[1]
-
Increasing Precursor Supply: Engineering the host's metabolism to boost the intracellular pools of the essential precursors L-phenylalanine and malonyl-CoA.[1][11] For instance, increasing malonyl-CoA, which is a rate-limiting precursor, has been shown to significantly improve pinocembrin titers.[11]
-
Pathway Balancing: Modulating the expression levels of the pathway genes to prevent the accumulation of toxic intermediates, such as cinnamic acid, and to ensure a smooth metabolic flux towards the final product.[12]
The table below summarizes representative pinocembrin titers achieved in engineered microbial hosts.
| Host Organism | Key Engineering Strategy | Culture Condition | Pinocembrin Titer (mg/L) | Reference(s) |
| Escherichia coli | Overexpression of PAL, 4CL, CHS, CHI; Malonyl-CoA boost via ACC overexpression | Fed-batch Bioreactor | 525.8 | [12] |
| Escherichia coli | Overexpression of PAL, 4CL, CHS; Malonyl-CoA boost via ACC overexpression | Shake Flask | 97 | [13] |
| Escherichia coli | Overexpression of fatty acid synthase (FabF) to increase malonyl-CoA | Shake Flask + Cerulenin | 29.9 | [11] |
| Saccharomyces cerevisiae | Pathway optimization, boosting malonyl-CoA, and byproduct elimination | Shake Flask | 80 | [1][14] |
| Saccharomyces cerevisiae | Expression of PAL, CNL, CHS, CHI | Shake Flask (fed 1 mM Cinnamic Acid) | 16.3 | [12] |
Key Experimental Protocols
This section provides detailed methodologies for the production, extraction, and analysis of pinocembrin and its derivatives. The general workflow involves constructing an expression strain, carrying out fermentation, extracting the product, and performing analysis.
Protocol 1: Heterologous Production of Pinocembrin in E. coli
This protocol describes a standard procedure for producing pinocembrin in an engineered E. coli strain.
-
Strain Preparation: Transform an expression plasmid containing the pinocembrin biosynthesis genes (PAL, CNL, CHS, CHI) into a suitable E. coli expression host, such as BL21(DE3), using a standard heat shock or electroporation protocol. Plate the transformed cells on LB agar (B569324) plates with the appropriate antibiotic and incubate overnight at 37°C.[15]
-
Starter Culture: Inoculate a single colony from the plate into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at ~200 rpm.
-
Production Culture: Inoculate 50 mL of fresh LB medium (with antibiotic) in a 250 mL shake flask with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce heterologous protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Fermentation: Reduce the temperature to 30°C and continue the fermentation for 48-72 hours with shaking.
Protocol 2: Extraction and Quantification of Pinocembrin via HPLC
This protocol covers the extraction of pinocembrin from the culture medium and its subsequent quantification.
-
Sample Preparation: Take a 1.0 mL aliquot of the fermentation culture.
-
Extraction: Add 1.0 mL of ethyl acetate or absolute ethanol (B145695) to the culture aliquot in a microcentrifuge tube. Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.[1]
-
Clarification: Centrifuge the mixture at 15,000 rpm for 10 minutes at 4°C to pellet cell debris.[1]
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted flavonoids, to a new tube. If necessary, evaporate the solvent under a stream of nitrogen and resuspend the residue in a known volume of methanol (B129727) for HPLC analysis.
-
HPLC Analysis:
-
System: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17][18]
-
Mobile Phase: A gradient elution is typically used.
-
Gradient Example: Start with a low percentage of Solvent B (e.g., 15-20%), linearly increase to 100% B over 20-30 minutes, and hold for 5-10 minutes.[1][20]
-
Detection: Monitor the absorbance at the maximum wavelength for pinocembrin, which is approximately 290 nm.[16][17]
-
Quantification: Prepare a standard curve using a pure pinocembrin standard of known concentrations (e.g., 1 to 50 ppm).[17] Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Protocol 3: In Vitro Chalcone Isomerase (CHI) Activity Assay
This protocol allows for the functional characterization of a purified CHI enzyme.
-
Substrate Preparation: Prepare a stock solution of the substrate, pinocembrin chalcone (or naringenin (B18129) chalcone as a common alternative), in ethanol or DMSO.[4][21]
-
Reaction Mixture: In a total volume of 50-100 µL, combine 50 mM potassium phosphate (B84403) buffer (pH 7.5), 50 µM of the chalcone substrate, and 5-10 µg of purified recombinant CHI protein.[4]
-
Control Reaction: Prepare a control reaction using protein extract from cells carrying an empty vector to account for any non-enzymatic (spontaneous) cyclization of the chalcone.[4]
-
Incubation: Incubate the reaction mixtures at 30°C for 5-10 minutes.[4]
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (e.g., 100 µL). Vortex and centrifuge at 12,000 rpm for 10 minutes.[4]
-
Analysis: Analyze the ethyl acetate layer by HPLC as described in Protocol 2 to detect the formation of the corresponding flavanone (pinocembrin or naringenin). Enzyme activity is determined by the rate of product formation compared to the control.
Protocol 4: Enzymatic Acylation of Pinocembrin
This protocol outlines a general method for synthesizing a pinocembrin acetate derivative using an immobilized lipase.
-
Reagent Preparation: Dry all organic solvents (e.g., 2-methyl-2-butanol, acetone, or acetonitrile) over 3 Å molecular sieves for at least 24 hours.[9] Ensure the pinocembrin starting material is also dry.
-
Reaction Setup: In a sealed screw-capped flask, dissolve pinocembrin (e.g., 10 mM) and an acyl donor (e.g., vinyl acetate) in the chosen organic solvent. A molar excess of the acyl donor (e.g., 5:1 to 10:1 ratio of acyl donor to pinocembrin) is often used to drive the reaction forward.[6][9]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 5-20 g/L) to the reaction mixture.[5][9]
-
Incubation: Seal the flask to prevent solvent evaporation and place it in a shaking incubator at 180-200 rpm and a controlled temperature (e.g., 40-50°C) for 24-48 hours.[9]
-
Monitoring and Analysis: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze the samples by HPLC to monitor the conversion of pinocembrin to its acylated derivative.
Analytical Characterization
The unequivocal identification and characterization of pinocembrin and its derivatives rely on a combination of powerful analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): As detailed in the protocols, HPLC with a PDA detector is the primary tool for separation and quantification.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the synthesized compounds and any byproducts.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for the complete structural elucidation of novel derivatives, such as pinocembrin acetates. The chemical shifts and coupling constants provide definitive information about the molecular structure, including the specific site of acylation.[23][24]
By combining these methods, researchers can confidently produce, quantify, and characterize pinocembrin and its valuable derivatives for further study and application.
References
- 1. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 5. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective acylation of flavonoids catalyzed by immobilized Candida antarctica lipase under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Improved pinocembrin production in Escherichia coli by engineering fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterologous protein expression in E. coli [protocols.io]
- 16. scielo.br [scielo.br]
- 17. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ir.unimas.my [ir.unimas.my]
- 24. researchgate.net [researchgate.net]
Spectroscopic and Methodological Guide to Pinocembrin, 7-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for pinocembrin (B1678385) and a predictive analysis for its derivative, pinocembrin, 7-acetate. Due to the limited availability of direct experimental data for this compound, this document leverages established spectroscopic principles and existing data for the parent compound to offer a robust predictive guide. This whitepaper is intended to support research and development activities by providing detailed methodologies, predicted and known spectral data, and logical workflows for the characterization of these compounds.
Introduction
Pinocembrin, a flavonoid found in various plants, honey, and propolis, is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Its therapeutic potential has led to significant interest in its derivatives for drug development. One such derivative is this compound (CAS: 109592-60-1), a compound isolated from Pinus armandii with reported antitumor activity. The structural modification through acetylation at the 7-position can significantly alter its physicochemical properties, such as solubility and bioavailability, making its detailed characterization crucial.
This guide presents the available spectroscopic data for pinocembrin and offers a detailed prediction of the spectroscopic data for this compound, to aid in its identification and characterization.
Spectroscopic Data
The following tables summarize the known spectroscopic data for pinocembrin and the predicted data for this compound. The predictions are based on the established effects of acetylation on the spectral properties of flavonoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Data
The acetylation of the hydroxyl group at the C-7 position is expected to cause a downfield shift of the adjacent aromatic protons (H-6 and H-8) and the appearance of a new singlet for the acetyl methyl protons.
| Position | Pinocembrin (Experimental, DMSO-d₆) δ (ppm), Multiplicity, J (Hz) | This compound (Predicted, CDCl₃) δ (ppm), Multiplicity, J (Hz) |
| 2 | 5.45 (dd, J = 12.8, 3.0) | ~5.4 (dd) |
| 3a | 3.20 (dd, J = 17.0, 12.8) | ~3.1 (dd) |
| 3b | 2.75 (dd, J = 17.0, 3.0) | ~2.8 (dd) |
| 5-OH | 12.10 (s) | ~12.0 (s) |
| 6 | 5.95 (d, J = 2.2) | ~6.2 (d, J = 2.2) |
| 8 | 5.92 (d, J = 2.2) | ~6.1 (d, J = 2.2) |
| 2', 6' | 7.45-7.55 (m) | ~7.4-7.5 (m) |
| 3', 4', 5' | 7.35-7.45 (m) | ~7.3-7.4 (m) |
| 7-OAc | - | ~2.3 (s, 3H) |
2.1.2. ¹³C NMR Data
Acetylation at C-7 is predicted to cause a slight downfield shift for C-7 and adjacent carbons (C-6, C-8, C-8a), and an upfield shift for C-5. A new carbonyl and methyl signal from the acetate (B1210297) group will also be present.
| Position | Pinocembrin (Experimental, DMSO-d₆) δ (ppm) | This compound (Predicted, CDCl₃) δ (ppm) |
| 2 | 78.5 | ~79 |
| 3 | 42.0 | ~43 |
| 4 | 196.0 | ~195 |
| 4a | 102.5 | ~103 |
| 5 | 163.5 | ~160 |
| 6 | 96.0 | ~98 |
| 7 | 167.0 | ~165 |
| 8 | 95.0 | ~97 |
| 8a | 162.5 | ~163 |
| 1' | 138.5 | ~138 |
| 2', 6' | 128.5 | ~129 |
| 3', 5' | 128.0 | ~128 |
| 4' | 128.0 | ~128 |
| 7-OAc (C=O) | - | ~169 |
| 7-OAc (CH₃) | - | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a characteristic ester carbonyl stretch and a C-O stretch from the acetate group, while the broad O-H stretch from the 7-hydroxyl group will be absent.
| Functional Group | Pinocembrin (Experimental, KBr) ν (cm⁻¹) | This compound (Predicted, KBr) ν (cm⁻¹) |
| O-H (phenolic) | 3100-3400 (broad) | 3100-3400 (for 5-OH, sharp) |
| C=O (ketone) | ~1640 | ~1645 |
| C=O (ester) | - | ~1760 |
| C-O (ester) | - | ~1240 |
| C=C (aromatic) | ~1600, 1580, 1450 | ~1600, 1580, 1450 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (298.3 g/mol ). A characteristic fragmentation would be the loss of the acetyl group.
| Parameter | Pinocembrin (Experimental) | This compound (Predicted) |
| Molecular Formula | C₁₅H₁₂O₄ | C₁₇H₁₄O₅ |
| Molecular Weight | 256.26 | 298.29 |
| [M]+• | m/z 256 | m/z 298 |
| Key Fragments | m/z 179, 152 | m/z 256 ([M-CH₂CO]+•), m/z 179, 152 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of flavonoids like pinocembrin and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A proton-decoupled sequence is used to simplify the spectrum.
-
2D NMR (COSY, HSQC, HMBC) : To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed using standard pulse programs provided by the spectrometer manufacturer.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Mix a small amount of the dry sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for flavonoids, and can be run in either positive or negative ion mode.
-
Analysis : Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and elemental composition.
-
Tandem MS (MS/MS) : To obtain fragmentation information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the study of pinocembrin and its derivatives.
Caption: Experimental workflow for isolation, synthesis, and characterization.
Caption: Structural relationship between Pinocembrin and its 7-acetate.
Conclusion
This technical guide provides a foundational resource for researchers working with pinocembrin and its acetylated derivatives. While direct experimental data for this compound remains scarce in publicly available literature, the predictive data and generalized experimental protocols presented herein offer a strong starting point for its synthesis, characterization, and further development. The provided workflows and structural relationship diagrams aim to facilitate a clear understanding of the processes involved in the study of these promising natural products. As research in this area continues, it is anticipated that experimental data for this compound will become available, allowing for the validation and refinement of the predictions made in this guide.
Technical Whitepaper: Predicted Biological Activity of Pinocembrin-7-acetate Based on Structural Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pinocembrin (B1678385), a natural flavanone (B1672756) found predominantly in propolis and honey, exhibits a wide spectrum of pharmacological activities, including well-documented anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] Chemical modification of natural products is a key strategy in drug discovery to enhance efficacy, stability, and bioavailability. This technical guide explores the predicted biological activities of a synthetic derivative, Pinocembrin, 7-acetate, based on a structure-activity relationship (SAR) analysis. Acetylation at the 7-hydroxyl position is anticipated to increase the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes and the blood-brain barrier. This modification is predicted to modulate its interaction with key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). While direct radical scavenging activity may be reduced due to the masking of a phenolic hydroxyl group, the overall cellular antioxidant and anti-inflammatory effects could be maintained or even enhanced through improved cellular uptake and subsequent intracellular de-acetylation. This paper provides a predictive framework, summarizes anticipated quantitative data, details proposed experimental protocols for verification, and visualizes the core signaling pathways and workflows.
Structural and Physicochemical Analysis
Pinocembrin (5,7-dihydroxyflavanone) is structurally characterized by a flavanone skeleton with two hydroxyl groups at positions 5 and 7 of the A-ring.[5] These hydroxyl groups are critical to its biological activities, participating in hydrogen bonding with protein targets and contributing to its antioxidant capacity.[6][7]
This compound is a derivative where the hydroxyl group at the C7 position is esterified with an acetyl group. This single modification is predicted to significantly alter its physicochemical properties.
-
Lipophilicity: The addition of the acetyl group masks a polar hydroxyl group, thereby increasing the molecule's overall lipophilicity (predicted higher LogP value). This is a crucial factor for oral bioavailability and permeability across biological membranes, including the blood-brain barrier (BBB).[1] Pinocembrin itself has good liposolubility and can cross the BBB.[1]
-
Hydrogen Bonding: The acetylation of the 7-OH group eliminates its ability to act as a hydrogen bond donor, which may alter its binding affinity for certain biological targets. However, the carbonyl oxygen of the acetate (B1210297) can still act as a hydrogen bond acceptor.
-
Metabolic Stability: The ester bond may be susceptible to hydrolysis by intracellular esterases, potentially converting this compound back to the parent compound, pinocembrin, within the cell. This could function as a pro-drug delivery mechanism.
Predicted Biological Activities
The biological activities of this compound are predicted based on the known mechanisms of pinocembrin and the structural changes from acetylation.
Predicted Anti-inflammatory Activity
Pinocembrin exerts potent anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[1][8][9] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[10][11]
-
Mechanism Prediction: this compound is predicted to retain significant anti-inflammatory activity. The increased lipophilicity may enhance its cellular uptake into macrophages and other immune cells. By inhibiting the TLR4-NF-κB-NLRP3 inflammasome axis, it is expected to suppress the inflammatory cascade.[9] While the 7-OH group contributes to activity, the overall flavanone backbone is crucial. If the compound acts as a pro-drug, intracellular cleavage of the acetate would release pinocembrin to directly engage with targets like IκB kinase (IKK), preventing NF-κB activation.[1]
Predicted Antioxidant Activity
Pinocembrin's antioxidant effects are mediated through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant systems via the Nrf2 pathway.[1][8][12][13]
-
Mechanism Prediction:
-
Direct Scavenging: The antioxidant activity of flavonoids is often linked to the presence of free phenolic hydroxyl groups.[7] Acetylation of the 7-OH group will likely reduce the molecule's direct radical scavenging capacity. Theoretical studies suggest that pinocembrin itself has limited primary radical scavenging activity compared to other flavonoids.[14][15]
-
Nrf2 Pathway Activation: Pinocembrin is known to activate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, a crucial cellular defense mechanism against oxidative stress.[11][16][17] This activity is less dependent on the free hydroxyl group and more on the electrophilic nature of the flavonoid core. It is predicted that this compound will retain the ability to induce nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.[12][18] The enhanced cellular uptake could potentially lead to a more potent induction of this pathway compared to the parent compound.
-
Predicted Neuroprotective Activity
Pinocembrin is a promising neuroprotective agent, having been investigated in clinical trials for ischemic stroke.[1][6] Its neuroprotective effects stem from its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][19][20]
-
Mechanism Prediction: The predicted increase in lipophilicity for this compound is highly advantageous for neuroprotection, as it suggests enhanced permeability across the blood-brain barrier.[21] Inside the central nervous system, it is expected to reduce neuroinflammation by inhibiting microglial activation and suppressing pro-inflammatory cytokine production.[6][11][22] By mitigating oxidative stress and inhibiting mitochondrial-mediated apoptosis, the compound is predicted to protect neurons from damage in models of neurodegenerative diseases and ischemic injury.[1][20]
Data Presentation
The following tables summarize the predicted physicochemical properties and a hypothetical comparison of biological activities. The values for this compound are predictive and require experimental validation.
Table 1: Predicted Physicochemical Properties
| Property | Pinocembrin | This compound (Predicted) | Rationale for Prediction |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₂O₄ | C₁₇H₁₄O₅ | Addition of acetyl group (C₂H₂O) |
| Molar Mass ( g/mol ) | 256.26 | 298.29 | Increased mass from acetyl group |
| LogP (Lipophilicity) | ~2.8 | > 3.5 | Masking of polar 7-OH group increases lipophilicity |
| H-Bond Donors | 2 | 1 | Acetylation of one hydroxyl group |
| H-Bond Acceptors | 4 | 5 | Addition of a carbonyl oxygen |
Table 2: Predicted Comparative Biological Activity (IC₅₀ Values)
| Assay | Target/Cell Line | Pinocembrin (Reported IC₅₀) | This compound (Predicted IC₅₀) | Predicted Outcome |
|---|---|---|---|---|
| NO Inhibition | LPS-stimulated RAW 264.7 | ~25-50 µM | 15-40 µM | Potentially enhanced activity due to increased cellular uptake. |
| DPPH Radical Scavenging | Cell-free assay | Moderate Activity | Lower Activity | Reduced direct scavenging due to blocked 7-OH group. |
| Nrf2 Activation | ARE-luciferase reporter | Effective Conc. ~10-40 µM[12] | Effective Conc. ~5-30 µM | Potentially enhanced activity due to increased cellular uptake. |
| VEGFR-2 Inhibition | In silico / Enzyme assay | -8.5 kcal/mol (Binding Energy)[23] | Similar or slightly altered | Activity depends on the role of 7-OH in binding pocket. |
Experimental Protocols
Protocol for Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit NO production in immune cells.
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[25]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[25][26]
-
Incubation: Incubate the plate for 24 hours at 37°C.[26]
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[25]
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.[24]
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.[25]
Protocol for DPPH Radical Scavenging Assay
This protocol assesses the compound's direct ability to neutralize a stable free radical.
-
Reagent Preparation:
-
Prepare a 0.2 mM stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Protect from light.[27]
-
Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid or Quercetin) in methanol (e.g., 1 to 200 µg/mL).[27]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound dilution.
-
Add 100 µL of the DPPH methanolic solution to initiate the reaction.[27]
-
Include a control (100 µL methanol + 100 µL DPPH solution) and blanks for each sample concentration (100 µL sample + 100 µL methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27]
-
Measurement: Measure the absorbance at 517 nm.[27]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value.
Protocol for In Silico Molecular Docking
This protocol predicts the binding affinity and interaction of the compound with a specific protein target.[21][28]
-
Ligand Preparation: Obtain the 3D structure of this compound. Use software like ChemDraw to draw the 2D structure and convert it to 3D. Perform energy minimization using a force field (e.g., MMFF94).
-
Protein Preparation: Download the 3D crystal structure of the target protein (e.g., NF-κB p50/p65 heterodimer, Keap1, or VEGFR-2) from the Protein Data Bank (PDB).[23] Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.
-
Docking Simulation:
-
Analysis: Analyze the output poses. The pose with the lowest binding energy (in kcal/mol) is considered the most favorable.[23][28] Visualize the top-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[30]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Caption: Predicted activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for validating the activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities | Semantic Scholar [semanticscholar.org]
- 5. Pinocembrin - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. Pinocembrin relieves lipopolysaccharide and bleomycin induced lung inflammation via inhibiting TLR4-NF-κB-NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pinocembrin ameliorates post-infarct heart failure through activation of Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researcherslinks.com [researcherslinks.com]
- 20. Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Computational Investigation of Pinocembrin as a Multi-Target Ligand: A Molecular Docking Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Interaction and Computational Analytical Studies of Pinocembrin for its Antiangiogenic Potential Targeting VEGFR-2: A Persuader of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. d-nb.info [d-nb.info]
- 30. researchgate.net [researchgate.net]
In Silico Prediction of Pinocembrin, 7-acetate Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of Pinocembrin (B1678385), 7-acetate, a derivative of the naturally occurring flavonoid pinocembrin. Given the therapeutic potential of pinocembrin in areas such as neuroprotection, anti-inflammation, and cancer, understanding the molecular targets of its derivatives is crucial for further drug development.[1][2][3] This document outlines a systematic in silico workflow, details relevant experimental protocols, and visualizes key signaling pathways and processes.
Introduction to Pinocembrin and its Acetylated Derivative
Pinocembrin is a natural flavonoid found in honey, propolis, and various plants, known for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2] Its mechanisms of action often involve the modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB.[4][5] Acetylation of flavonoids is a common strategy to enhance their bioavailability and bioactivity.[6][7] Pinocembrin, 7-acetate, the acetylated form of pinocembrin, is expected to have altered pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic applications. In silico prediction methods offer a time- and cost-effective approach to identify the potential molecular targets of this modified compound.[4]
Proposed In Silico Target Prediction Workflow
A multi-step in silico approach is recommended to predict the targets of this compound. This workflow combines ligand-based and structure-based methods to generate a high-confidence list of potential protein targets.
References
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinocembrin, a major flavonoid in propolis, improves the biological functions of EPCs derived from rat bone marrow through the PI3K-eNOS-NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Lipophilicity and Membrane Permeability of Pinocembrin and Pinocembrin-7-Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the lipophilicity and membrane permeability of the natural flavonoid pinocembrin (B1678385) and its derivative, pinocembrin-7-acetate. Understanding these physicochemical properties is critical for evaluating their potential as therapeutic agents, as lipophilicity and membrane permeability are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Core Concepts: Lipophilicity and Membrane Permeability
Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid (non-polar) environment compared to an aqueous (polar) one. A higher logP value generally indicates greater lipophilicity.
Membrane permeability refers to the ability of a molecule to pass through a biological membrane, such as the intestinal epithelium or the blood-brain barrier. In vitro models like the Caco-2 cell assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict in vivo permeability. The apparent permeability coefficient (Papp) is the standard metric derived from these assays, with higher Papp values indicating greater permeability.
Data Presentation: Physicochemical Properties
The following tables summarize the available and inferred data for the lipophilicity and membrane permeability of pinocembrin and pinocembrin-7-acetate.
Table 1: Lipophilicity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (octanol-water) | Data Source |
| Pinocembrin | C₁₅H₁₂O₄ | 256.25 | 3.225 | Experimental (est.)[2] |
| Pinocembrin-7-acetate | C₁₇H₁₄O₅ | 298.29 | > 3.225 | Inferred* |
*The logP value for pinocembrin-7-acetate is inferred to be higher than that of pinocembrin. The acetylation of a hydroxyl group masks a polar functional group with a less polar acetyl group, thereby increasing the overall lipophilicity of the molecule. This is a well-established principle in medicinal chemistry.[3][4]
Table 2: Membrane Permeability Data (Predicted)
| Compound | Predicted Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | Predicted Permeability Class | Basis for Prediction |
| Pinocembrin | Moderate to High | Well absorbed | Pinocembrin is a flavanone, a class of flavonoids that generally exhibit good permeability.[5] Studies suggest it undergoes passive diffusion.[6] |
| Pinocembrin-7-acetate | High | Very well absorbed | Increased lipophilicity due to acetylation is expected to enhance passive diffusion across cell membranes, leading to a higher Papp value compared to pinocembrin.[3][7] |
Experimental Protocols
Detailed methodologies for the two most common in vitro permeability assays are provided below.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption of drugs.[8] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane filters)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (Pinocembrin or Pinocembrin-7-acetate)
-
Lucifer yellow (marker for monolayer integrity)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Protocol:
-
Cell Culture and Seeding: Caco-2 cells are cultured in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂. For permeability studies, cells are seeded onto Transwell® inserts at a typical density of 6 x 10⁴ cells/cm². The culture medium is replaced every 2-3 days.
-
Monolayer Differentiation and Integrity Check: The cells are allowed to differentiate for 19-21 days to form a confluent monolayer with well-developed tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² is generally considered acceptable. The permeability of a paracellular marker like Lucifer yellow is also assessed.
-
Permeability Assay (Apical to Basolateral):
-
The culture medium is removed from both the apical (AP) and basolateral (BL) chambers.
-
The monolayer is washed with pre-warmed HBSS.
-
The test compound, dissolved in HBSS (typically at a concentration of 10-100 µM), is added to the AP chamber (donor).
-
Fresh HBSS is added to the BL chamber (receiver).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the BL chamber at specified time intervals (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS. A sample is also taken from the AP chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical): To investigate the potential for active efflux, the transport of the compound from the BL to the AP chamber is also measured. The procedure is the same as above, but the test compound is added to the BL chamber, and samples are collected from the AP chamber.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µg/mL).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability. It measures the permeation of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, to an acceptor compartment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (Pinocembrin or Pinocembrin-7-acetate)
-
Analytical instrumentation (e.g., UV-Vis plate reader, LC-MS/MS)
Protocol:
-
Membrane Coating: The filter of the donor plate is coated with the lipid solution (e.g., 5 µL per well) and left for a few minutes to allow the solvent to evaporate and the lipid to form a stable artificial membrane.
-
Preparation of Solutions: The test compound is dissolved in PBS at a known concentration (e.g., 100 µM) to create the donor solution. The acceptor plate wells are filled with PBS.
-
Permeability Assay:
-
The donor solution is added to the wells of the lipid-coated filter plate.
-
The donor plate is then placed on top of the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.
-
The assembly is incubated at room temperature for a specified period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.
-
-
Sample Analysis: After incubation, the donor and acceptor plates are separated. The concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the filter, and the incubation time.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the Caco-2 and PAMPA assays.
Caption: Caco-2 Permeability Assay Workflow.
Caption: PAMPA Experimental Workflow.
Conclusion
This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of pinocembrin and its 7-acetate derivative. While experimental data for pinocembrin suggests moderate to good permeability, the acetylation at the 7-position is strongly predicted to enhance its lipophilicity and, consequently, its ability to permeate biological membranes. The provided experimental protocols for Caco-2 and PAMPA assays offer a solid foundation for researchers to experimentally verify these predictions and further characterize the ADME properties of these promising natural compounds. Such studies are essential for the rational design and development of pinocembrin and its derivatives as effective therapeutic agents.
References
- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PINOCEMBRIN CAS#: 480-39-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking [mdpi.com]
- 8. edepot.wur.nl [edepot.wur.nl]
Unveiling the Therapeutic Potential of Pinocembrin and its Derivatives: A Technical Guide for Researchers
Foreword
Pinocembrin, a natural flavonoid predominantly found in propolis, honey, and various plants, has garnered significant attention within the scientific community for its diverse pharmacological activities. Preclinical studies have robustly demonstrated its neuroprotective, anti-inflammatory, and anticancer properties. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the therapeutic applications of Pinocembrin. While the primary focus of this document is on the parent compound, we will also explore the nascent research into its derivatives, including Pinocembrin, 7-acetate, highlighting the potential for enhanced biological activity and future therapeutic development. Due to the limited availability of specific data on this compound, this guide will predominantly feature data and protocols related to Pinocembrin, with a dedicated section discussing the emerging landscape of its 7-substituted analogs.
Neuroprotective Applications of Pinocembrin
Pinocembrin has shown considerable promise as a neuroprotective agent, particularly in the context of ischemic stroke and neurodegenerative diseases like Alzheimer's.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways, reduction of oxidative stress, and inhibition of apoptosis.[1][3]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Pinocembrin has been quantified in various in vitro and in vivo models.
| Model System | Endpoint Measured | Effective Concentration/Dose | Reference |
| SH-SY5Y cells (in vitro) | Reduction in MPP+-induced cell viability loss | - | [4] |
| Primary cortical neurons (in vitro) | Increased neuronal survival after oxygen-glucose deprivation/reoxygenation | - | [3] |
| Rat model of middle cerebral artery occlusion (in vivo) | Reduction in infarct volume and neurological deficit scores | - | [3] |
| Aβ25-35-treated mice (in vivo) | Improved cognitive function | 20 mg/kg/day and 40 mg/kg/day (oral) | [5] |
Key Signaling Pathways in Neuroprotection
Pinocembrin exerts its neuroprotective effects by modulating several critical signaling pathways.
Caption: Key signaling pathways modulated by Pinocembrin in neuroprotection.
Experimental Protocols for Neuroprotection Studies
This protocol is adapted from studies investigating the neuroprotective effects of Pinocembrin in a model of ischemia-reperfusion injury.[3]
Caption: A generalized workflow for in vitro OGD/R experiments.
This protocol provides a general outline for inducing focal cerebral ischemia in rodents to study the in vivo neuroprotective effects of Pinocembrin.[3]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Administer appropriate anesthesia (e.g., chloral (B1216628) hydrate).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture with a rounded tip into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a defined period (e.g., 2 hours).
-
Withdraw the suture to allow for reperfusion.
-
-
Treatment: Administer Pinocembrin (e.g., intraperitoneally) at the onset of reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at specified time points post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Anti-inflammatory Properties of Pinocembrin
Pinocembrin exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[6][7]
Quantitative Data on Anti-inflammatory Effects
| Model System | Endpoint Measured | Effective Concentration | Reference |
| LPS-stimulated BV2 microglial cells (in vitro) | Inhibition of TNF-α, IL-1β, NO, and PGE2 production | Dose-dependent | |
| Ovalbumin-induced allergic airway inflammation in mice (in vivo) | Reduction of Th2 cytokines (IL-4, IL-5, IL-13) in BALF | - | [7] |
| LPS and bleomycin-induced lung inflammation in mice (in vivo) | Reduction of lung inflammatory response | - | [8] |
Key Signaling Pathways in Anti-inflammation
The anti-inflammatory actions of Pinocembrin are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis | springermedizin.de [springermedizin.de]
- 6. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vetdergikafkas.org [vetdergikafkas.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Pinocembrin, 7-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective synthesis of pinocembrin (B1678385), 7-acetate from pinocembrin. The procedure outlined below is designed to favor the acetylation of the 7-hydroxyl group over the less reactive 5-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl function.
Introduction
Pinocembrin, a natural flavonoid found in propolis, honey, and various plants, exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The functionalization of its hydroxyl groups offers a strategy to modulate its physicochemical properties and biological activity. This protocol details the regioselective acetylation of pinocembrin at the 7-position to yield pinocembrin, 7-acetate. This derivative can serve as a valuable intermediate for the synthesis of other derivatives or as a compound for biological screening in drug discovery programs. The selective nature of this reaction is achieved by leveraging the inherent difference in reactivity between the 5-OH and 7-OH groups of the flavanone (B1672756) scaffold.
Experimental Protocol
This protocol describes the selective O-acetylation of pinocembrin at the 7-position using acetic anhydride (B1165640) with pyridine (B92270) as a catalyst and solvent.
Materials and Reagents:
-
Pinocembrin (Substrate)
-
Acetic Anhydride (Ac₂O) (Reagent)
-
Pyridine, anhydrous (Solvent and Catalyst)
-
Dichloromethane (DCM) (Solvent for extraction)
-
1 M Hydrochloric Acid (HCl) (for washing)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for washing)
-
Brine (saturated NaCl solution) (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (Drying agent)
-
Silica (B1680970) gel for column chromatography (for purification)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pinocembrin (1.0 eq) in anhydrous pyridine (10-20 mL per gram of pinocembrin).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.1 to 1.5 eq) dropwise. The limited stoichiometry of the acetic anhydride is crucial for the selectivity of the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting pinocembrin.
-
Quenching and Work-up: Once the reaction is complete (indicated by the consumption of the starting material), quench the reaction by the slow addition of cold water or methanol.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the pure this compound.
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid; handle with appropriate personal protective equipment (gloves, safety glasses).
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Hydrochloric acid is corrosive; handle with appropriate safety measures.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Pinocembrin | C₁₅H₁₂O₄ | 256.25 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.1 - 1.5 |
| This compound | C₁₇H₁₄O₅ | 298.29 | - |
| Reaction Parameter | Value | ||
| Temperature | Room Temperature | ||
| Reaction Time | 12 - 24 hours | ||
| Expected Yield | 70 - 85% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Methods for the Quantification of Pinocembrin and Pinocembrin, 7-acetate in Biological Samples
Application Notes & Protocols for Researchers and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Pinocembrin (B1678385) and its derivative, Pinocembrin, 7-acetate, in biological matrices. The methodologies described herein are essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and research. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for the quantification of these compounds.
Introduction
Pinocembrin, a flavonoid found in various plants, has garnered significant interest for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] Its therapeutic potential has led to increased research into its pharmacokinetic profile, necessitating robust and validated analytical methods for its quantification in biological samples. This compound, as a derivative, may exhibit altered pharmacokinetic properties, making its specific quantification equally crucial for drug development programs.
These application notes provide protocols for the determination of both Pinocembrin and this compound in common biological matrices such as plasma and urine. The methods are designed to be sensitive, specific, and reproducible, aligning with the standards required for preclinical and clinical research.
Analytical Methods Overview
The choice of analytical method largely depends on the required sensitivity and the complexity of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method is suitable for the quantification of Pinocembrin at higher concentrations and is a cost-effective technique for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological fluids.[3] This technique is highly recommended for pharmacokinetic studies where trace levels of the analyte are expected.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods for Pinocembrin. For this compound, these parameters would need to be determined experimentally during method validation.
Table 1: LC-MS/MS Method for Pinocembrin Quantification in Human Plasma [3]
| Parameter | Performance Characteristic |
| Linearity Range | 1 - 400 ng/mL |
| Accuracy (RE%) | -1.82% to 0.54% |
| Precision (CV%) | < 5.25% |
| Recovery | > 88% |
| Internal Standard | Clonazepam |
Table 2: Proposed LC-MS/MS Method Parameters for this compound
| Parameter | Proposed Characteristic |
| Linearity Range | To be determined |
| Accuracy (RE%) | To be determined |
| Precision (CV%) | To be determined |
| Recovery | To be determined |
| Internal Standard | Pinocembrin-d5 or a structurally similar compound |
Experimental Protocols
Protocol 1: Quantification of Pinocembrin in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of Pinocembrin in human plasma.[3]
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add the internal standard (Clonazepam).
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4.1.2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Luna C8 (50 mm × 2.0 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile:0.3 mM Ammonium Acetate (65:35, v/v)[3]
-
Flow Rate: 0.25 mL/min[3]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: AB SCIEX QTRAP 5500 or equivalent[3]
-
Ionization Mode: Electrospray Ionization (ESI), Negative[3]
-
MRM Transitions:
-
Pinocembrin: To be determined based on instrument tuning (e.g., precursor ion [M-H]⁻ and product ions).
-
Clonazepam (IS): To be determined based on instrument tuning.
-
Protocol 2: Proposed Method for Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is a proposed adaptation for this compound, based on established methods for similar flavonoids.
4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard (e.g., Pinocembrin-d5).
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4.2.2. Proposed LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 column (e.g., 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-7 min: 10% B
-
7-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Negative
-
Proposed MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ (m/z ~297.07) -> Product ions (to be determined by infusion and fragmentation of a standard).
-
Internal Standard: To be determined.
-
Visualizations
References
Application Notes & Protocols: HPLC and LC-MS/MS Analysis of Pinocembrin and Pinocembrin, 7-acetate
This document provides detailed methodologies for the quantitative analysis of Pinocembrin (B1678385) and its derivative, Pinocembrin, 7-acetate, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and professionals in the field of drug development and phytochemical analysis.
Overview
Pinocembrin (5,7-dihydroxyflavanone) is a natural flavonoid found in various plants, honey, and propolis, known for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of natural products, and drug development. This compound is a derivative of Pinocembrin. This note provides established methods for Pinocembrin and a proposed approach for its acetylated form.
Quantitative Data Summary
The following tables summarize the operational parameters and quantitative data from established analytical methods for Pinocembrin.
Table 1: HPLC Method Parameters for Pinocembrin Analysis
| Parameter | Method 1 |
| Column | Kromasil C18 (4.6 mm × 150 mm, 5 µm)[1] |
| Mobile Phase | Methanol (B129727):Water (63:37, v/v), pH adjusted to 3.0 with phosphoric acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection (UV) | 290 nm[1] |
| Injection Volume | 20 µL[1] |
| Linearity Range | 2 - 200 µg/mL[1] |
| Intra-day RSD | 0.10%[1] |
| Inter-day RSD | 0.14%[1] |
Table 2: LC-MS/MS Method Parameters for Pinocembrin Analysis in Biological Matrices
| Parameter | Method 1 (Human Plasma)[3] | Method 2 (Human Urine)[4] |
| Column | Luna C8 | Luna C8 (2.00 mm × 150 mm, 3 µm) |
| Mobile Phase | Acetonitrile:0.3 mM Ammonium Acetate (B1210297) (65:35, v/v) | Acetonitrile:0.3 mM Ammonium Acetate (65:35, v/v) |
| Flow Rate | 0.25 mL/min | 0.25 mL/min |
| Ionization Mode | ESI Negative | ESI Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Not explicitly stated, but precursor would be [M-H]⁻ at m/z 255.07 | Not explicitly stated, but precursor would be [M-H]⁻ at m/z 255.07 |
| Linearity Range | 1 - 400 ng/mL | 3 - 200 ng/mL |
| LLOQ | 1 ng/mL | 3 ng/mL |
| Precision (CV) | < 5.25% | < 6.34% |
| Accuracy (RE) | -1.82% to 0.54% | Not specified |
| Recovery | > 88% | Not specified |
| Internal Standard | Clonazepam | Not specified |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
This protocol is adapted for the extraction of Pinocembrin from human plasma and is suitable for LC-MS/MS analysis.[3]
-
Conditioning: Condition a C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of human plasma, add the internal standard (e.g., Clonazepam). Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute Pinocembrin and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for injection.
Protocol 1: HPLC-UV Analysis of Pinocembrin
This protocol is suitable for the quantification of Pinocembrin in bulk drug or plant extracts.[1]
-
Standard Preparation: Prepare a stock solution of Pinocembrin in methanol. Create a series of calibration standards (e.g., 2, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1 .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis: Inject 20 µL of the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Pinocembrin in the samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Pinocembrin in Biological Matrices
This protocol provides a sensitive method for quantifying Pinocembrin in plasma or urine, ideal for pharmacokinetic studies.[3][4]
-
Standard and Sample Preparation: Prepare calibration standards in the respective blank matrix (plasma or urine). Process standards and samples as described in the Sample Preparation section (3.1).
-
Chromatographic Conditions:
-
Set up the LC system with the parameters from Table 2 .
-
Equilibrate the column with the mobile phase.
-
-
Mass Spectrometer Conditions:
-
Set the instrument to ESI negative mode.
-
Optimize the MRM transition for Pinocembrin (Precursor ion [M-H]⁻: m/z 255.1; product ions can be determined by infusing a standard solution). A common fragment corresponds to the A-ring, resulting from retro-Diels-Alder fragmentation.[5]
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Analysis: Inject the prepared samples.
-
Quantification: Generate a calibration curve using the peak area ratio of the analyte to the internal standard. Calculate the concentration of Pinocembrin in the unknown samples.
Proposed Method for this compound Analysis
As there is limited published data on a validated method for this compound, the following protocol is a proposed starting point based on the properties of the molecule and standard methods for similar compounds.
-
HPLC-UV Method Development:
-
Column and Mobile Phase: A C18 column is recommended. Due to the increased lipophilicity from the acetate group, a stronger mobile phase (higher percentage of organic solvent like methanol or acetonitrile) will likely be required compared to Pinocembrin. A good starting point would be Acetonitrile:Water with 0.1% formic acid, using a gradient elution.
-
Detection: The UV maximum absorption should be similar to Pinocembrin; therefore, a detection wavelength of ~290 nm is a reasonable starting point.
-
-
LC-MS/MS Method Development:
-
Molecular Weight: Pinocembrin (C15H12O4) = 256.25 g/mol . This compound (C17H14O5) ≈ 298.29 g/mol .
-
Precursor Ion: In ESI negative mode, the precursor ion [M-H]⁻ would be m/z 297.3 .
-
MRM Transitions (Predicted):
-
A primary fragmentation would be the neutral loss of the acetyl group (CH₂=C=O, 42 Da). Transition: m/z 297.3 → 255.1 .
-
Another potential fragmentation is the loss of acetic acid (CH₃COOH, 60 Da). Transition: m/z 297.3 → 237.1 .
-
-
The chromatographic conditions would need to be optimized, likely requiring a higher organic phase percentage than Pinocembrin to achieve a reasonable retention time.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Pinocembrin from a biological matrix using SPE and LC-MS/MS.
Caption: General workflow for Pinocembrin analysis.
Pinocembrin Signaling Pathway
Pinocembrin exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagram below illustrates its inhibitory action on the PI3K/Akt/NF-κB pathway.[6][7]
Caption: Pinocembrin's inhibition of the PI3K/Akt/NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Natural Flavonoid Pinocembrin: Molecular Targets and Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinocembrin, a major flavonoid in propolis, improves the biological functions of EPCs derived from rat bone marrow through the PI3K-eNOS-NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Pinocembrin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinocembrin, a natural flavonoid found in propolis, honey, and various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Its derivatives, such as Pinocembrin, 7-acetate, are also being explored for their potential therapeutic benefits. This document provides detailed application notes and protocols for conducting in vitro cell-based assays to evaluate the cytotoxicity of Pinocembrin. While extensive data exists for Pinocembrin, there is limited specific public information on the cytotoxicity of this compound. However, the protocols detailed herein are broadly applicable and can be readily adapted for testing this compound and other related flavonoid derivatives. Acetylation of phenolic compounds may influence their biological activity, potentially by increasing hydrophobicity and cellular uptake.[2]
These protocols are designed to guide researchers in assessing the cytotoxic effects of these compounds on various cell lines, a critical step in preclinical drug development. The assays described include the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay using Annexin V-FITC/PI staining for detecting programmed cell death.
Data Presentation: Cytotoxicity of Pinocembrin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pinocembrin in various cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 20.74 µg/mL (~77 µM) | [3] |
| MCF-7 | Breast Cancer | 48 | 20.67 µg/mL (~76.5 µM) | [3] |
| MCF-7 | Breast Cancer | 72 | 19.24 µg/mL (~71 µM) | [3] |
| PC-3 | Prostate Cancer | 24 | ~150 | [4][5] |
| LNCaP | Prostate Cancer | 24 | ~150 | [4][5] |
| DU-145 | Prostate Cancer | 24 | ~200 | [4] |
| A549 | Lung Cancer | 48 | ~150 | [6] |
| A549 | Lung Cancer | 72 | ~100 | [6] |
| RAW 264.7 | Murine Macrophage | Not specified | 75.9 | [7] |
| U937 | Human Macrophage | Not specified | 86.4 | [7] |
Note: Conversion from µg/mL to µM for Pinocembrin (molar mass: 256.25 g/mol ) is approximate.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
Pinocembrin or this compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Pinocembrin or this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
Pinocembrin or this compound
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Cayman Chemical)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of Pinocembrin or this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Controls: Prepare the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, after subtracting the background absorbance.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Pinocembrin or this compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of Pinocembrin or this compound for the desired time.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways implicated in Pinocembrin-induced cytotoxicity and a general experimental workflow for the described assays.
Caption: Pinocembrin-induced intrinsic apoptosis pathway.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. ChemFaces Product List - ChemFaces [chemfaces.com]
- 3. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities | Semantic Scholar [semanticscholar.org]
- 5. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Pinocembrin | C15H12O4 | CID 68071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Protocol for assessing the anti-cancer activity of Pinocembrin, 7-acetate.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pinocembrin (B1678385), a natural flavonoid found in sources like honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][2] Emerging research has also highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer models.[3][4] Studies have shown that pinocembrin exerts its anti-cancer effects through the modulation of key signaling pathways, such as the PI3K/AKT and STAT3 pathways.[3][5]
This document provides a comprehensive set of protocols to assess the anti-cancer activity of Pinocembrin, 7-acetate, a derivative of pinocembrin. While specific data on the 7-acetate form is limited, the methodologies outlined here are standard for evaluating novel anti-cancer compounds and are based on the known mechanisms of pinocembrin. These protocols will guide researchers in determining the compound's efficacy and mechanism of action in cancer cells.
Key Experimental Protocols
1. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell viability.
a. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)[3][4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete medium. The concentration range should be broad initially (e.g., 1 µM to 200 µM) to determine an effective dose range.[4]
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours.[4]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
b. XTT Assay
The XTT assay is another colorimetric assay that measures cell viability.
-
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Other materials are the same as for the MTT assay.
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
At the end of the treatment period, add 50 µL of the XTT/electron-coupling solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm with a reference wavelength of 650 nm.[7]
-
2. Apoptosis Assay
This assay determines if this compound induces programmed cell death.
a. Annexin V-FITC/Propidium Iodide (PI) Staining
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis
This protocol is used to investigate if this compound causes cell cycle arrest.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[7]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
4. Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in apoptosis, cell cycle regulation, and key signaling pathways.
-
Materials:
-
Procedure:
-
Treat cells with this compound, and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cancer Cell Viability (MTT/XTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | IC50 (µM) |
| Control | 100 ± SD | 100 ± SD | 100 ± SD | N/A |
| X | Mean ± SD | Mean ± SD | Mean ± SD | |
| Y | Mean ± SD | Mean ± SD | Mean ± SD | |
| Z | Mean ± SD | Mean ± SD | Mean ± SD |
SD: Standard Deviation; IC50: Half-maximal inhibitory concentration.
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells | % Live Cells |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Y | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Z | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Effect of this compound on Cell Cycle Distribution
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| X | Mean ± SD | Mean ± SD | Mean ± SD |
| Y | Mean ± SD | Mean ± SD | Mean ± SD |
| Z | Mean ± SD | Mean ± SD | Mean ± SD |
Table 4: Summary of Western Blot Analysis
| Target Protein | Control | Treatment X (µM) | Treatment Y (µM) | Treatment Z (µM) |
| Bcl-2 | +++ | ++ | + | + |
| Bax | + | ++ | +++ | +++ |
| Cleaved Caspase-3 | - | + | ++ | +++ |
| p-Akt | +++ | ++ | + | + |
| Akt | +++ | +++ | +++ | +++ |
| p-STAT3 | +++ | ++ | + | + |
| STAT3 | +++ | +++ | +++ | +++ |
Relative protein expression levels can be denoted as + (low), ++ (medium), +++ (high), or quantified by densitometry.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-cancer activity of this compound.
PI3K/AKT Signaling Pathway
Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.
Intrinsic Apoptosis Pathway
Caption: Modulation of the intrinsic apoptosis pathway by this compound.
References
- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]
- 4. Pinocembrin suppresses proliferation and enhances apoptosis in lung cancer cells in vitro by restraining autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferative Effects of Pinocembrin Isolated From Anomianthus dulcis on Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of Pinocembrin, 7-acetate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the neuroprotective properties of Pinocembrin (B1678385), 7-acetate in vitro. The protocols outlined below detail the necessary steps to assess its efficacy in mitigating neuronal damage, oxidative stress, and apoptosis in cell culture models of neurodegeneration.
Introduction to Pinocembrin, 7-acetate
Pinocembrin is a naturally occurring flavonoid found in honey and propolis, known for its antioxidant, anti-inflammatory, and neuroprotective activities.[1][2] this compound, a derivative of pinocembrin, is hypothesized to exhibit enhanced cellular uptake due to its increased lipophilicity, potentially serving as a prodrug that releases pinocembrin within the cell. The neuroprotective mechanisms of pinocembrin are multifaceted, involving the modulation of key signaling pathways such as Akt and Nrf2, and the inhibition of apoptotic processes.[3][4]
Key Applications
-
Assessment of Cytotoxicity and Neuroprotection: Determining the protective effects of this compound against neurotoxin-induced cell death.
-
Evaluation of Antioxidant Activity: Quantifying the compound's ability to mitigate oxidative stress.
-
Analysis of Anti-Apoptotic Effects: Investigating the inhibition of programmed cell death pathways.
-
Elucidation of Molecular Mechanisms: Studying the modulation of neuroprotective signaling pathways.
Recommended Cell Culture Models
-
SH-SY5Y Human Neuroblastoma Cells: A widely used and well-characterized cell line for modeling neurodegenerative diseases like Parkinson's and Alzheimer's.
-
Primary Cortical Neurons: Offer a more physiologically relevant model for studying neuronal responses, though they are more complex to culture.[5]
Neurotoxicity Induction
To simulate neurodegenerative conditions in vitro, various neurotoxins can be employed:
-
6-hydroxydopamine (6-OHDA): Induces oxidative stress and mitochondrial dysfunction, commonly used to model Parkinson's disease.[3]
-
Amyloid-β (Aβ) peptide: A key factor in the pathology of Alzheimer's disease, causing synaptic dysfunction and neuronal apoptosis.[6]
-
1-methyl-4-phenylpyridinium (MPP+): A potent neurotoxin that selectively damages dopaminergic neurons.[7]
-
Glutamate: An excitatory neurotransmitter that can induce excitotoxicity at high concentrations.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of this compound.
Data Presentation
The following tables provide a structured format for presenting quantitative data from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.3 |
| Neurotoxin Alone | - | 45.3 ± 4.1 | 85.7 ± 6.8 |
| This compound + Neurotoxin | 1 | 55.8 ± 3.9 | 70.2 ± 5.4 |
| 5 | 68.2 ± 4.5 | 52.1 ± 4.9 | |
| 10 | 85.6 ± 5.0 | 25.3 ± 3.7 | |
| 25 | 92.1 ± 4.8 | 15.8 ± 2.9 | |
| This compound Alone | 25 | 98.7 ± 5.5 | 6.2 ± 1.5 |
Data are presented as mean ± SD.
Table 2: Effect of this compound on Oxidative Stress and Apoptosis
| Treatment Group | Concentration (µM) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) | TUNEL Positive Cells (%) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 2.3 ± 0.8 |
| Neurotoxin Alone | - | 3.5 ± 0.4 | 4.2 ± 0.5 | 48.9 ± 5.1 |
| This compound + Neurotoxin | 1 | 2.9 ± 0.3 | 3.6 ± 0.4 | 39.1 ± 4.5 |
| 5 | 2.1 ± 0.2 | 2.5 ± 0.3 | 25.6 ± 3.8 | |
| 10 | 1.4 ± 0.1 | 1.6 ± 0.2 | 10.2 ± 2.1 | |
| 25 | 1.1 ± 0.1 | 1.2 ± 0.1 | 5.7 ± 1.5 | |
| This compound Alone | 25 | 1.0 ± 0.1 | 1.1 ± 0.1 | 2.8 ± 0.9 |
Data are presented as mean ± SD.
Table 3: Effect of this compound on Neuroprotective Signaling Pathways
| Treatment Group | Concentration (µM) | p-Akt / Total Akt (Ratio) | Nuclear Nrf2 / Total Nrf2 (Ratio) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Neurotoxin Alone | - | 0.4 ± 0.05 | 0.6 ± 0.07 |
| This compound + Neurotoxin | 10 | 0.8 ± 0.09 | 1.5 ± 0.2 |
| This compound Alone | 10 | 1.2 ± 0.1 | 1.8 ± 0.2 |
Data are presented as mean ± SD, based on densitometric analysis of Western blots.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
Neurotoxin (e.g., 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Introduce the neurotoxin to the designated wells and incubate for the desired duration (e.g., 24 hours).
-
Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][8][9][10][11]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Treated cell cultures
-
LDH assay kit
Procedure:
-
Following treatment with this compound and the neurotoxin, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12][13][14][15]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
24-well cell culture plates
-
Treated cell cultures
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free culture medium
-
PBS
Procedure:
-
After treatment, wash the cells twice with warm PBS.
-
Dilute the DCFH-DA stock solution to a final working concentration of 10 µM in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
TUNEL assay kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
Procedure:
-
Fix the treated cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes on ice.
-
Wash the cells twice with PBS.
-
Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[2][4][6][16][17]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated cell cultures
-
Caspase-3 activity assay kit
-
Cell lysis buffer
-
96-well plate
Procedure:
-
Harvest the treated cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[7][13][15][18][19]
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in neuroprotective signaling, such as Akt, p-Akt, and Nrf2.
Materials:
-
Treated cell cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[20][21][22][23][24]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][18][25][26][27]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways
Neuroprotective Signaling Pathway of Pinocembrin
Pinocembrin is known to exert its neuroprotective effects through the activation of pro-survival and antioxidant signaling pathways.
This diagram illustrates how Pinocembrin can activate the PI3K/Akt pathway to inhibit apoptosis and promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes that combat oxidative stress.
References
- 1. Pinocembrin attenuates hippocampal inflammation, oxidative perturbations and apoptosis in a rat model of global cerebral ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinocembrin mitigates depressive-like behaviors induced by chronic unpredictable mild stress through ameliorating neuroinflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinocembrin attenuates 6-OHDA-induced neuronal cell death through Nrf2/ARE pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinocembrin protects rat brain against oxidation and apoptosis induced by ischemia-reperfusion both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Pinocembrin mitigates depressive-like behaviors induced by chronic unpredictable mild stress through ameliorating neuroinflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 13. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 21. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 22. Pierce BCA Protein Assay Protocol [protocols.io]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. qb3.berkeley.edu [qb3.berkeley.edu]
- 25. Western Blotting for Neuronal Proteins [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Assessing the Anti-inflammatory Properties of Pinocembrin, 7-acetate In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of Pinocembrin, 7-acetate using established in vitro models. The protocols detailed below are designed for use in a standard cell culture and molecular biology laboratory.
Pinocembrin, a natural flavonoid, has demonstrated notable anti-inflammatory, antioxidant, and neuroprotective activities.[1][2][3] Its mechanism of action often involves the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] This document outlines a series of experiments to determine if this compound, a derivative of pinocembrin, retains or enhances these anti-inflammatory effects.
The primary in vitro model described here utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a widely accepted model for studying inflammation.[5][6] The assessment will focus on the compound's ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] Furthermore, the underlying molecular mechanisms will be investigated by examining the compound's effect on the NF-κB and MAPK signaling cascades.
Initial Cytotoxicity Assessment
Prior to evaluating its anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of this compound on the selected cell line. The MTT assay is a standard colorimetric assay for assessing cell viability.[9][10]
Table 1: Example Data - Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.5 ± 5.3 |
| 25 | 92.1 ± 6.0 |
| 50 | 88.4 ± 5.7 |
| 100 | 75.3 ± 6.2 |
| 200 | 51.6 ± 7.1 |
Note: Data are representative examples. Actual results may vary.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-200 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[10][11]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Evaluation of Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) Production
The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method for measuring nitrite (B80452) (a stable product of NO) in cell culture supernatants.[12][13][14]
Table 2: Example Data - Inhibition of LPS-Induced NO Production by this compound
| Treatment | NO₂⁻ Concentration (µM) (Mean ± SD) | % Inhibition |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (10 µM) | 18.5 ± 1.5 | 28.3 |
| LPS + this compound (25 µM) | 11.2 ± 1.1 | 56.6 |
| LPS + this compound (50 µM) | 6.4 ± 0.8 | 75.2 |
Note: Data are representative examples. Actual results may vary.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere overnight.[12] Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[13]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm.[12][13]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
Pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines in cell culture supernatants.[15][16]
Table 3: Example Data - Inhibition of LPS-Induced TNF-α and IL-6 Production
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | < 15 | < 10 |
| LPS (1 µg/mL) | 3250 ± 210 | 1850 ± 150 |
| LPS + this compound (10 µM) | 2180 ± 180 | 1230 ± 110 |
| LPS + this compound (25 µM) | 1350 ± 120 | 780 ± 90 |
| LPS + this compound (50 µM) | 670 ± 85 | 410 ± 60 |
Note: Data are representative examples. Actual results may vary.
Experimental Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Stimulation: Prepare and treat RAW 264.7 cells with this compound and/or LPS as described in the Griess assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[16][17] This typically involves:
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Investigation of Molecular Mechanisms
Effect on NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[18][19][20] Western blotting can be used to assess the effect of this compound on the key proteins in these pathways.
-
NF-κB Pathway: Assess the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.[21][22]
-
MAPK Pathway: Analyze the phosphorylation of ERK1/2, JNK, and p38 kinases.[23][24]
Workflow for Mechanistic Studies
Caption: Workflow for Western Blot Analysis.
Experimental Protocol: Western Blotting
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.[25]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[26]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total IκBα, p65, ERK, JNK, and p38 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathway Diagrams
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
By following these protocols, researchers can effectively assess the in vitro anti-inflammatory properties of this compound and elucidate its potential mechanisms of action. This comprehensive approach provides valuable data for further drug development and preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. fn-test.com [fn-test.com]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Using Pinocembrin, 7-acetate as a research tool in molecular biology.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pinocembrin (B1678385), a natural flavonoid found in propolis and various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Pinocembrin, 7-acetate, a derivative of pinocembrin, is emerging as a valuable tool in molecular biology research, particularly in the investigation of cancer biology. The addition of the acetate (B1210297) group at the 7-position may alter the compound's physicochemical properties, potentially influencing its bioavailability and cellular uptake. This document provides an overview of the potential applications of this compound as a research tool and detailed protocols for its use in key molecular biology experiments. While specific data on this compound is still emerging, its demonstrated antitumor activity, coupled with the extensive research on its parent compound, pinocembrin, provides a strong foundation for its use in cancer research.[3]
Molecular Mechanisms and Signaling Pathways
Pinocembrin has been shown to exert its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][4] While the precise mechanisms of this compound are under investigation, it is hypothesized to share similar targets to its parent compound. The primary signaling pathways implicated in the anticancer activity of pinocembrin include:
-
PI3K/AKT Signaling Pathway: Pinocembrin has been observed to suppress the PI3K/AKT pathway, a critical regulator of cell survival and proliferation in many cancers.[4][5] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
-
NF-κB Signaling Pathway: The NF-κB pathway is a key player in inflammation and cancer progression. Pinocembrin has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Pinocembrin has been reported to modulate MAPK signaling, contributing to its anticancer effects.
Data Presentation
While quantitative data specifically for this compound is limited, a study on a closely related C7 benzoate (B1203000) derivative of pinocembrin provides valuable insights into its potential potency.
Table 1: In Vitro Anti-proliferative Activity of a C7 Benzoate Derivative of Pinocembrin [6]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 8.5 |
| SKBR3 | Breast Cancer | 12.7 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following protocols are adapted from established methods used for the investigation of pinocembrin and its derivatives in cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HeLa, SKBR3, PC-3)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression of key proteins in signaling pathways.
Materials:
-
This compound
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: PI3K/AKT and NF-κB signaling pathways targeted by this compound.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound holds promise as a valuable research tool for investigating the molecular mechanisms of cancer. Its potential to modulate key signaling pathways involved in cell proliferation and survival makes it a compelling compound for further study. The protocols provided here offer a starting point for researchers to explore the anticancer effects of this compound in various cancer models. As research in this area progresses, a more comprehensive understanding of its specific molecular targets and therapeutic potential will undoubtedly emerge.
References
- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinocembrin 7-acetate | CAS:109592-60-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro anti-proliferative and anti-bacterial properties of new C7 benzoate derivatives of pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vivo Efficacy of Pinocembrin and its Analogs
Introduction:
Pinocembrin (B1678385), a natural flavonoid found in propolis and various plants, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Its ability to cross the blood-brain barrier makes it a particularly promising candidate for neurological disorders.[2][3][4] While research has primarily focused on pinocembrin, its derivatives, such as Pinocembrin, 7-acetate, are also of interest, potentially as prodrugs with altered pharmacokinetic profiles. These application notes provide a comprehensive overview of animal models and experimental protocols to investigate the in vivo efficacy of pinocembrin and its analogs.
I. Neuroprotective Efficacy
Pinocembrin has shown significant promise in animal models of neurodegenerative diseases and ischemic stroke.[1][3][4][5]
A. Animal Models
| Disease Model | Animal Species/Strain | Inducing Agent | Key Efficacy Parameters | Reference |
| Alzheimer's Disease | Mice | Intracerebroventricular (ICV) infusion of Amyloid-β (Aβ) 25-35 | Cognitive function (e.g., Morris water maze), neuronal degeneration, RAGE expression, mitochondrial function. | [4][5] |
| Ischemic Stroke | Rats (Sprague-Dawley) | Middle Cerebral Artery Occlusion (MCAO) | Infarct volume, neurological deficit scores, brain edema, neuronal apoptosis, autophagy markers (Beclin-1, LC3). | [1][6] |
| Depression | Mice (C57BL/6J) | Chronic Unpredictable Mild Stress (CUMS) | Depressive-like behaviors (sucrose preference test, tail suspension test), neuroinflammation markers (cytokines, microglial activation), oxidative stress markers. | [7][8] |
B. Experimental Protocols
1. Alzheimer's Disease Model (Aβ-induced toxicity)
-
Animal Model: Male mice.
-
Induction: Anesthetize mice and perform intracerebroventricular (ICV) infusion of aggregated Aβ25-35.
-
Treatment: Administer Pinocembrin (e.g., 20 and 40 mg/kg/day, orally) for a specified period (e.g., 8 days).[4][5]
-
Efficacy Assessment:
-
Behavioral Testing: Evaluate cognitive function using the Morris water maze to assess spatial learning and memory.
-
Histopathology: Perfuse brains and collect tissue for staining (e.g., Nissl staining) to assess neuronal degeneration in the cerebral cortex.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of RAGE (Receptor for Advanced Glycation End products) expression, mitochondrial membrane potential, and markers of apoptosis (e.g., Bcl-2, cytochrome c, caspase-3, and -9) via Western blot or ELISA.[5]
-
2. Ischemic Stroke Model (MCAO)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a specific duration (e.g., 2 hours), followed by reperfusion.
-
Treatment: Administer Pinocembrin intravenously or intraperitoneally at various doses before or after MCAO.
-
Efficacy Assessment:
-
Neurological Scoring: Evaluate neurological deficits at different time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize animals at a specific time point (e.g., 24 hours) post-MCAO, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Molecular Analysis: Analyze brain tissue for markers of apoptosis, inflammation, and autophagy (e.g., Beclin-1, LC3) using techniques like Western blotting and immunohistochemistry.[6]
-
C. Signaling Pathways and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of pinocembrin on ischemia/reperfusion-induced brain injury by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinocembrin mitigates depressive-like behaviors induced by chronic unpredictable mild stress through ameliorating neuroinflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinocembrin ameliorates depressive-like behaviors by regulating P2X7/TRL4 receptors expression in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Pinocembrin, 7-acetate for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pinocembrin (B1678385), 7-acetate for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Pinocembrin, 7-acetate?
A1: this compound, a derivative of the flavonoid pinocembrin, is a hydrophobic molecule with limited aqueous solubility. For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent. Commonly used and effective organic solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
Acetone
-
Chloroform
-
Dichloromethane
For cell-based assays, DMSO is the most frequently used solvent. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 0.5%, ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[3]
Q2: I dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous cell culture medium. What can I do?
A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. Here are several troubleshooting steps to prevent precipitation:
-
Optimize Dilution Technique: Pre-warm your cell culture medium to 37°C. Add the concentrated stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.[3][4]
-
Use Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, create an intermediate dilution in a smaller volume of media first. Then, add this intermediate dilution to the final volume.[3]
-
Determine Maximum Solubility: Before your experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium. You can do this by preparing a series of dilutions and visually inspecting for precipitation after a short incubation period. Centrifuging the dilutions and measuring the absorbance of the supernatant can also help quantify the soluble fraction.[4]
-
Reduce Serum Concentration: If you are using a serum-containing medium, consider reducing the serum percentage or switching to a serum-free medium. Serum proteins can sometimes interact with compounds and lead to the formation of insoluble complexes.[4]
Q3: Are there advanced formulation techniques to improve the aqueous solubility of this compound for in vitro studies?
A3: Yes, several formulation strategies can significantly enhance the aqueous solubility and stability of poorly soluble flavonoids like this compound. These methods are particularly useful when higher concentrations are required or when the use of organic solvents needs to be minimized. The most common techniques include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[5][6]
-
Preparation of Solid Dispersions: This involves dispersing the compound in an inert hydrophilic carrier at a solid state. This can reduce drug crystallinity and enhance dissolution.[7][8]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to improved dissolution rate and saturation solubility.[9][10]
-
Complexation with Lecithin: Forming a complex with lecithin, a phospholipid, can improve the solubility of flavonoids in both aqueous and lipid environments.[11]
Troubleshooting Guides
Issue 1: Compound Precipitation During Incubation
| Potential Cause | Recommended Solution |
| Instability Over Time: The compound may degrade or aggregate at 37°C. | Evaluate the stability of your compound in the culture medium over the time course of your experiment. Prepare fresh working solutions immediately before use. |
| Interaction with Media Components: The compound may bind to serum proteins or chelate with metal ions, leading to precipitation.[4] | Try reducing the serum concentration or using a serum-free medium. If metal chelation is suspected, the use of a chelating agent could be explored, though this may interfere with your experimental system. |
| pH Shift: Cellular metabolism can alter the pH of the medium, affecting compound solubility.[4] | Ensure your medium is adequately buffered. Monitor the pH of your culture medium throughout the experiment. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Recommended Solution |
| Inaccurate Dosing: Undissolved compound leads to a lower effective concentration than intended.[3] | Visually inspect your working solutions for any signs of precipitation before adding them to your cells. Use one of the solubility enhancement techniques described below to ensure the compound is fully dissolved. |
| Cellular Toxicity from Precipitate: Solid particles of the compound can have cytotoxic effects unrelated to its pharmacological activity.[3] | Filter your working solution through a sterile 0.22 µm filter before adding it to the cells to remove any undissolved particles. |
| Assay Interference: Precipitate can interfere with plate readers or imaging-based assays.[3] | Before taking measurements, visually inspect the wells for any precipitate. If present, consider washing the cells with PBS to remove any extracellular precipitate. |
Quantitative Data Summary
| Solvent | Approximate Solubility of Pinocembrin |
| DMSO | ~30 mg/mL[12] |
| DMF | ~30 mg/mL[12] |
| Ethanol | ~1 mg/mL[12] |
| DMSO:PBS (pH 7.2) (1:8) | ~0.5 mg/mL[12] |
The following table compares various solubility enhancement techniques for flavonoids. The effectiveness of each technique for this compound would need to be determined experimentally.
| Technique | Principle | Potential Fold Increase in Solubility |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[5] | Can be significant, dependent on the type of cyclodextrin and the flavonoid.[6] |
| Solid Dispersion | Reduction of drug crystallinity by dispersing it in a hydrophilic carrier.[7] | Can lead to a substantial increase in dissolution rate.[7] |
| Nanosuspension | Increased surface area due to reduced particle size. | Can increase solubility by several fold. For example, the solubility of quercetin (B1663063) was increased about 70-fold in a nanosuspension formulation.[9] |
| Lecithin Complexation | Formation of a more soluble complex with phospholipids.[11] | A pinocembrin-lecithin complex showed a greater than 4-fold increase in apparent water solubility compared to pinocembrin alone.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol outlines the basic steps for preparing a stock solution of this compound in an organic solvent and subsequent dilutions for in vitro experiments.
Caption: Workflow for preparing stock and working solutions.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Lyophilization Method)
This protocol provides a general method for preparing a solid inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve its aqueous solubility.
Caption: Cyclodextrin complexation workflow.
Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion of a flavonoid to enhance its dissolution rate.
Caption: Solid dispersion preparation workflow.
Signaling Pathways and Logical Relationships
The primary challenge with this compound is a physicochemical one, not directly related to a specific signaling pathway for its solubilization. The logical relationship for addressing this challenge is a decision-making workflow.
Caption: Decision workflow for solubilizing this compound.
References
- 1. Pinocembrin 7-acetate | CAS:109592-60-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research progress on the preparation and application of flavonoid nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stability and Handling of Pinocembrin and Pinocembrin 7-Acetate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of pinocembrin (B1678385) and its derivative, pinocembrin 7-acetate, in various solvents and cell culture media. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Introduction
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of pinocembrin and pinocembrin 7-acetate?
A1: Pinocembrin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For pinocembrin 7-acetate, suitable solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] It is recommended to prepare high-concentration stock solutions in these solvents.
Q2: How should I store stock solutions of pinocembrin?
A2: Stock solutions of pinocembrin in organic solvents should be stored as aliquots in tightly sealed vials at -20°C.[3] Under these conditions, the solid form of pinocembrin is stable for at least four years.[1][4] It is generally recommended that these stock solutions are usable for up to two weeks.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening to avoid condensation.[3]
Q3: How stable is pinocembrin in aqueous solutions and cell culture media?
A3: Pinocembrin is sparingly soluble in aqueous buffers.[1] It is recommended not to store aqueous solutions for more than one day.[1] The stability in complex cell culture media like DMEM or RPMI-1640 has not been extensively quantified in publicly available literature. Therefore, it is crucial to determine the stability under your specific experimental conditions (e.g., 37°C, 5% CO2).
Q4: I am observing precipitation when I add my pinocembrin stock solution to the cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous medium.[5] This occurs when the final concentration of the compound exceeds its solubility limit in the cell culture medium. To prevent this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound.
-
Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often increases with temperature.[5]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.[5]
-
Increase the solvent concentration (with caution): While increasing the final DMSO concentration can improve solubility, it's important to keep it low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the potential degradation products of flavonoids like pinocembrin in cell culture?
A5: The degradation of flavonoids can be influenced by factors such as pH, temperature, light, and oxygen levels. Degradation can involve the opening of the heterocyclic C-ring, which leads to the formation of simpler phenolic compounds.[6][7] For some flavanones, degradation can be initiated by peroxidases, leading to complex reactions and multiple catabolites.[8]
Data Presentation
Table 1: Solubility of Pinocembrin in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1][4] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1][4] |
| 1:8 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: General Stability of Pinocembrin
| Form | Storage Condition | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1][4] |
| Stock Solution in DMSO | -20°C (in aliquots) | Up to 2 weeks (recommended) | [3] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [1] |
Note: Specific stability data for Pinocembrin 7-acetate is limited, but similar handling and storage precautions are advised.
Experimental Protocols
Protocol 1: Determining the Stability of Pinocembrin/Pinocembrin 7-Acetate in Cell Culture Media using HPLC
This protocol outlines a method to quantify the chemical stability of pinocembrin or pinocembrin 7-acetate in your specific cell culture medium under standard incubation conditions.
Materials:
-
Pinocembrin or Pinocembrin 7-acetate
-
DMSO (or other suitable organic solvent)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Quenching solvent (e.g., cold acetonitrile)
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of pinocembrin or pinocembrin 7-acetate in DMSO.
-
Spike the Media: Pre-warm your cell culture medium to 37°C. Dilute the stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (typically <0.5%).
-
Time Zero (T=0) Sample: Immediately after spiking the media, take an aliquot. This will serve as your T=0 reference sample.
-
Incubation: Dispense the spiked media into sterile microcentrifuge tubes for each time point and place them in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At your desired time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Processing: To stop degradation and prepare for HPLC analysis, precipitate proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile) to your media sample.[9] Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean vial for HPLC analysis.[9]
-
HPLC Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC method. A C18 column is commonly used for flavonoid analysis. The mobile phase could consist of a gradient of acetonitrile and water with a small percentage of formic acid to improve peak shape. Detection is typically performed at the λmax of the compound (for pinocembrin, around 290 nm).
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the concentration at T=0.[9] You can then plot the percentage remaining versus time to determine the stability profile.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation | - Final concentration exceeds solubility.- Media is too cold.- Rapid dilution from a highly concentrated stock. | - Lower the final working concentration.- Always use pre-warmed (37°C) media.- Perform serial dilutions or add the stock solution dropwise while gently vortexing. |
| Loss of Biological Activity Over Time | - Compound degradation under incubation conditions.- Interaction with media components. | - Perform a stability study using the HPLC protocol above to determine the degradation rate.- If the compound is unstable, consider replenishing it by changing the media at regular intervals.- Test stability in a simpler, serum-free medium to check for interactions. |
| Inconsistent Results Between Experiments | - Degradation of stock solution.- Variability in media preparation.- High cell density leading to rapid metabolism. | - Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.- Ensure consistent preparation of media, including the source and lot of serum.- Optimize cell seeding density for your assay. |
Visualizations
Signaling Pathways Modulated by Pinocembrin
Pinocembrin has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and neuroprotection.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for determining the stability of a compound in cell culture media.
References
- 1. Molecular Targets of Pinocembrin Underlying Its Regenerative Activities in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Peroxidatic Degradation of Flavanones [agris.fao.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Pinocembrin, 7-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of Pinocembrin, 7-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges include:
-
Selective Acetylation: Achieving selective acetylation at the C7 hydroxyl group while avoiding reaction at the more sterically hindered and hydrogen-bonded C5 hydroxyl group.
-
Incomplete Reactions: The reaction may not go to completion, leaving unreacted Pinocembrin.
-
Side Reactions: Formation of the di-acetylated byproduct, Pinocembrin-5,7-diacetate, is a common side reaction.
-
Product Degradation: The flavonoid scaffold can be sensitive to harsh reaction conditions.
Q2: What purification methods are most effective for isolating this compound?
A2: The most effective purification methods are:
-
Column Chromatography: Silica (B1680970) gel column chromatography is commonly used to separate this compound from unreacted Pinocembrin and the di-acetylated byproduct.
-
Recrystallization: This technique can be used to obtain highly pure this compound after initial purification by column chromatography.
Q3: How can I monitor the progress of the acetylation reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the Pinocembrin starting material, you can observe the formation of the product (this compound) and the disappearance of the starting material. The product, being more nonpolar, will have a higher Rf value than Pinocembrin.
Q4: What are the key considerations for the storage of this compound?
A4: this compound should be stored in a cool, dry, and dark place to prevent hydrolysis of the acetate (B1210297) group and potential degradation of the flavonoid structure. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive reagents (e.g., old acetic anhydride).2. Insufficient catalyst.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Use freshly opened or distilled acetic anhydride (B1165640).2. Ensure the correct molar ratio of catalyst (e.g., pyridine (B92270) or DMAP) is used.3. Gradually increase the reaction temperature, monitoring for product formation and degradation by TLC.4. Extend the reaction time, monitoring progress by TLC. |
| Formation of significant amount of di-acetylated product | 1. Excess acetic anhydride.2. Reaction temperature is too high.3. Prolonged reaction time.4. Highly active catalyst. | 1. Use a controlled molar equivalent of acetic anhydride (e.g., 1.0-1.2 equivalents).2. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C).3. Monitor the reaction closely by TLC and quench it once the starting material is consumed.4. Consider using a less reactive catalyst or a smaller amount of the current catalyst. |
| Presence of unreacted Pinocembrin | 1. Insufficient acetic anhydride.2. Short reaction time.3. Poor solubility of Pinocembrin in the reaction solvent. | 1. Use a slight excess of acetic anhydride (e.g., 1.1-1.2 equivalents).2. Increase the reaction time and monitor by TLC.3. Use a co-solvent like DMF or pyridine to ensure Pinocembrin is fully dissolved. |
Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation during column chromatography | 1. Inappropriate solvent system.2. Column overloading.3. Irregular packing of the silica gel. | 1. Optimize the solvent system using TLC. A good starting point is a mixture of hexane (B92381) and ethyl acetate. Gradually increase the polarity to achieve good separation between Pinocembrin, this compound, and the di-acetate.2. Use an appropriate amount of crude product relative to the amount of silica gel.3. Ensure the silica gel is packed uniformly to avoid channeling. |
| Product co-elutes with impurities | 1. Similar polarity of the product and impurity.2. Inefficient fractionation. | 1. Try a different solvent system for column chromatography.2. Collect smaller fractions during elution and analyze them by TLC before combining. |
| Difficulty in recrystallization | 1. Inappropriate solvent or solvent mixture.2. Presence of impurities that inhibit crystal formation. | 1. Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and their mixtures) to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures.2. If impurities are present, an additional purification step (e.g., another column chromatography) may be necessary before recrystallization. |
| Hydrolysis of the acetate during work-up or purification | 1. Exposure to acidic or basic aqueous conditions for a prolonged period. | 1. Minimize the time the product is in contact with aqueous solutions during extraction.2. Use neutral or slightly acidic water for washing.3. Ensure all solvents used for purification are dry. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Pinocembrin
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve Pinocembrin (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The product, this compound, will have a higher Rf than the starting Pinocembrin.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Optimizing dosage and treatment duration for Pinocembrin, 7-acetate in cell culture.
Disclaimer: The majority of available research has been conducted on Pinocembrin. Data for Pinocembrin, 7-acetate is limited. The following guidelines are based on studies involving Pinocembrin and should serve as a starting point for optimizing experiments with this compound. It is crucial to empirically determine the optimal dosage and treatment duration for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Pinocembrin in cell culture?
A1: The effective concentration of Pinocembrin varies significantly depending on the cell type and the biological effect being investigated. For initial experiments, a broad concentration range is recommended, followed by a more focused dose-response study. Based on published data, a starting range of 1 µM to 100 µM is advisable. For example, in human keratinocytes (HaCaT), concentrations between 15.6 µM and 125 µM showed increased cell viability, with a peak at 62.5 µM[1]. In contrast, for prostate cancer cells (LNCaP, PC-3, and DU-145), cytotoxic effects were observed at concentrations between 25 µM and 200 µM after 24 hours[2].
Q2: How do I determine the optimal treatment duration?
A2: Treatment duration is dependent on the endpoint of your assay. For signaling pathway studies, such as phosphorylation of kinases, effects can be observed in as little as a few minutes to a few hours[1]. For cell viability, proliferation, or apoptosis assays, longer incubation times of 24, 48, or even 72 hours are common[1][2][3]. It is recommended to perform a time-course experiment to identify the optimal time point for your specific assay and cell line.
Q3: How does this compound differ from Pinocembrin, and how might this affect my experiments?
A3: this compound is a derivative of Pinocembrin where an acetate (B1210297) group is attached at the 7-hydroxyl position. This modification can alter the compound's physicochemical properties, such as lipophilicity, which may, in turn, affect its solubility, cell permeability, and metabolic stability. Consequently, the optimal dosage and treatment duration for this compound may differ from that of Pinocembrin. While specific data for the 7-acetate derivative is scarce, studies on other 7-substituted Pinocembrin derivatives suggest that this position is amenable to modification without losing biological activity[4]. You will need to perform a dose-response and time-course experiment to determine the optimal conditions for this compound in your system.
Q4: What are the known signaling pathways modulated by Pinocembrin?
A4: Pinocembrin has been shown to modulate several key signaling pathways, including:
-
MAPK/ERK Pathway: Involved in cell proliferation and survival[1][4].
-
PI3K/Akt Pathway: A crucial pathway for cell growth, survival, and proliferation[1][4][5].
-
Nrf2/ARE Pathway: Involved in the antioxidant response[7].
-
Mitochondrial Apoptosis Pathway: Regulates programmed cell death through proteins like Bax, Bcl-2, and caspases[8][9].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Pinocembrin/Pinocembrin, 7-acetate. | - Concentration is too low.- Treatment duration is too short.- Compound instability.- Low cell permeability of the compound. | - Increase the concentration range in your dose-response study.- Increase the treatment duration in your time-course experiment.- Prepare fresh stock solutions and protect from light.- For this compound, the acetate group may improve permeability, but this needs to be verified experimentally. |
| High levels of cell death even at low concentrations. | - The compound is highly cytotoxic to your specific cell line.- Solvent (e.g., DMSO) toxicity. | - Use a lower concentration range.- Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control. |
| Inconsistent results between experiments. | - Variation in cell seeding density.- Inconsistent treatment times.- Variability in compound stock solution. | - Standardize your cell seeding protocol.- Ensure precise timing of treatments and assays.- Prepare a large batch of stock solution and aliquot for single use to avoid freeze-thaw cycles. |
| Difficulty dissolving Pinocembrin/Pinocembrin, 7-acetate. | - Poor solubility in aqueous media. | - Dissolve the compound in an appropriate solvent like DMSO to make a high-concentration stock solution. Then, dilute the stock in your cell culture medium to the final desired concentration. The acetate group in this compound might slightly alter its solubility profile. |
Data on Pinocembrin Dosage and Treatment Duration
Table 1: Effective Concentrations of Pinocembrin in Various Cell Lines
| Cell Line | Effect | Concentration Range | Optimal/Effective Concentration | Treatment Duration | Reference(s) |
| HaCaT (Human Keratinocytes) | Increased Proliferation | 15.6 - 125 µM | 62.5 µM | 48 h | [1] |
| LNCaP (Prostate Cancer) | Cytotoxicity/Apoptosis | 25 - 200 µM | 100 - 150 µM | 24 h | [2] |
| PC-3 (Prostate Cancer) | Cytotoxicity/Apoptosis | 6 - 48 µmol L–1 | 48 µmol L–1 | 12 - 24 h | [8] |
| DU-145 (Prostate Cancer) | Cytotoxicity | 25 - 200 µM | Not specified | 24 h | [2] |
| HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | Not specified | IC50 determined | 72 h | [3] |
| Li-7 (Hepatocellular Carcinoma) | Anti-proliferative/Cell Death | Not specified | IC50 determined | 72 h | [3] |
| SH-SY5Y (Neuroblastoma) | Neuroprotection | 1 - 25 µM | 25 µM | 12 h (Nrf2 activation) | |
| RAW 264.7 (Macrophages) | Anti-inflammatory | 0 - 100 µM | IC50 of 75.9 µM for PGE2 inhibition | 24 h | |
| U937 (Macrophages) | Anti-inflammatory | 0 - 100 µM | IC50 of 86.4 µM for PGE2 inhibition | 24 h | |
| Endothelial Progenitor Cells | Increased Proliferation | 1.25 - 50 mg/L | < 50 mg/L | 24 h | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Pinocembrin or this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
MTT Addition: After the treatment period, add 10 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[2].
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis using Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the determined duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis for Signaling Pathway Activation
-
Cell Treatment and Lysis: Treat cells with the compound for the appropriate time (e.g., for phosphorylation events, this could be short, from minutes to a few hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: A general experimental workflow for optimizing dosage and treatment duration.
Caption: Key signaling pathways modulated by Pinocembrin.
References
- 1. Molecular Targets of Pinocembrin Underlying Its Regenerative Activities in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities | Semantic Scholar [semanticscholar.org]
- 3. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 4. Pinocembrin, a major flavonoid in propolis, improves the biological functions of EPCs derived from rat bone marrow through the PI3K-eNOS-NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in experiments with Pinocembrin, 7-acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments with Pinocembrin (B1678385), 7-acetate.
Frequently Asked Questions (FAQs)
Q1: What is Pinocembrin, 7-acetate and how does it differ from Pinocembrin?
A1: Pinocembrin is a natural flavonoid with various biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] this compound is a derivative of Pinocembrin where an acetate (B1210297) group is attached at the 7-hydroxyl position. This modification can alter the compound's solubility, stability, and cell permeability, potentially influencing its bioavailability and experimental outcomes.
Q2: What are the known biological activities of Pinocembrin and its derivatives?
A2: Pinocembrin has been shown to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][3] It is also recognized for its neuroprotective effects, particularly in the context of ischemic stroke.[4] The acetate derivative, this compound, is reported to have antitumor activity.[5]
Q3: Which signaling pathways are known to be modulated by Pinocembrin?
A3: Pinocembrin has been shown to modulate several key signaling pathways. It can inhibit the expression of pro-inflammatory factors by targeting the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Nuclear Factor kappa B (NF-κB) signaling pathways.[6][7]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Visible precipitate in the stock solution or culture medium after dilution.
-
Inconsistent results between experiments.
-
Lower than expected biological activity.
Possible Causes:
-
Pinocembrin and its derivatives have limited solubility in aqueous buffers.[8]
-
Improper solvent selection for the initial stock solution.
-
The final concentration in the aqueous medium exceeds its solubility limit.
Solutions:
-
Solvent Selection:
-
For this compound, recommended solvents for stock solutions include DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5]
-
Pinocembrin is soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[8]
-
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).
-
Ensure the compound is fully dissolved before further dilution.
-
-
Working Solution Preparation:
-
To prepare a working solution in an aqueous buffer, first dissolve this compound in DMSO.[8]
-
Then, dilute the DMSO stock solution with the aqueous buffer of choice. A 1:8 ratio of DMSO to PBS (pH 7.2) has been used for Pinocembrin.[8]
-
It is not recommended to store the aqueous solution for more than one day.[8]
-
-
Concentration Considerations:
-
Be mindful of the final DMSO concentration in your experimental system, as high concentrations can be toxic to cells.
-
Perform a solvent toxicity control experiment.
-
Issue 2: Inconsistent or Low Bioactivity
Symptoms:
-
High variability in experimental replicates.
-
Lack of a clear dose-response relationship.
-
Observed effects are weaker than expected based on published data for similar compounds.
Possible Causes:
-
Compound Instability: The compound may be degrading in the experimental conditions (e.g., in aqueous solution over time).
-
Metabolism: The compound may be rapidly metabolized by cells.
-
Low Bioavailability: The compound may not be efficiently entering the cells.
Solutions:
-
Stability:
-
Metabolism:
-
Consider that Pinocembrin can be metabolized in vivo.[9] While information on the metabolism of the 7-acetate form is limited, it is a factor to consider in experimental design and interpretation.
-
-
Enhancing Bioavailability:
-
The addition of the acetate group may enhance lipophilicity and potentially improve cell permeability compared to Pinocembrin. However, this needs to be empirically tested in your system.
-
Data Presentation
Table 1: Solubility of Pinocembrin and this compound
| Compound | Solvent | Solubility | Reference |
| Pinocembrin | Ethanol | ~1 mg/ml | [8] |
| DMSO | ~30 mg/ml | [8] | |
| DMF | ~30 mg/ml | [8] | |
| DMSO:PBS (pH 7.2) (1:8) | ~0.5 mg/ml | [8] | |
| This compound | Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] | |
| Ethyl Acetate | Soluble | [5] | |
| DMSO | Soluble | [5] | |
| Acetone | Soluble | [5] |
Experimental Protocols
General Cell Culture Protocol for Flavonoid Treatment
This protocol is based on studies using Pinocembrin and can be adapted for this compound.
-
Cell Seeding: Seed cells (e.g., PC-3 human prostate cancer cells) in a 96-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0, 6, 12, 24, 48 µmol L–1). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 12 or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Cell Viability (MTT Assay):
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Add MTT solution to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
High-Performance Liquid Chromatography (HPLC) for Pinocembrin Analysis
This protocol can be used as a starting point for developing a method for this compound.
-
Column: Luna C8 column.[10]
-
Mobile Phase: Acetonitrile and 0.3 mM ammonium (B1175870) acetate solution (65:35, v/v).[10]
-
Flow Rate: 0.25 mL/min.[10]
-
Injection Volume: 20 µL.[11]
Mandatory Visualization
Caption: Pinocembrin's inhibitory effect on key inflammatory signaling pathways.
Caption: Troubleshooting workflow for solubility issues with this compound.
References
- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Natural Flavonoid Pinocembrin: Molecular Targets and Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinocembrin 7-acetate | CAS:109592-60-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Molecular Interaction and Computational Analytical Studies of Pinocembrin for its Antiangiogenic Potential Targeting VEGFR-2: A Persuader of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pinocembrin in human plasma by solid-phase extraction and LC/MS/MS: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Pinocembrin, 7-acetate assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinocembrin (B1678385), 7-acetate. The information is designed to help you navigate unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: My total flavonoid quantification using the aluminum chloride (AlCl3) colorimetric assay is giving unexpectedly high/variable results for samples containing Pinocembrin, 7-acetate. What could be the cause?
A1: Several factors can contribute to inaccurate results with the AlCl3 assay, a common method for flavonoid quantification:
-
Lack of Specificity: The AlCl3 method is not entirely specific to flavonoids and can form complexes with other compounds in your sample that have hydroxyl and carbonyl groups, leading to an overestimation of the total flavonoid content.[1][2]
-
Interference from Non-Flavonoid Compounds: Other substances, such as phenolic acids, can also react with the reagent, contributing to the absorbance reading.[3]
-
Variable Complex Formation: The reaction between AlCl3 and flavonoids is highly dependent on the flavonoid's structure. Flavanones like pinocembrin may react differently and show different absorption maxima compared to flavonols (like the commonly used quercetin (B1663063) standard), for which the assay is often optimized.[1][2]
-
Sample Matrix Effects: If you are working with extracts from natural products, the inherent color of the sample can interfere with the absorbance reading, leading to artificially high results.[4]
Q2: I am observing lower than expected antioxidant activity for this compound in my cell-based assay. What should I consider?
A2: Lower than expected antioxidant activity could be due to several factors:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your assay medium and remains stable throughout the experiment. Poor solubility can lead to a lower effective concentration. Consider performing a solubility test in your specific cell culture medium. While pinocembrin has shown stability in some biological matrices, the acetate (B1210297) form may have different properties.[5]
-
Cellular Uptake: The compound needs to be taken up by the cells to exert its intracellular antioxidant effects. The 7-acetate group may affect its membrane permeability. You may need to verify cellular uptake using techniques like HPLC-MS/MS.
-
Assay Mechanism: The chosen antioxidant assay may not be suitable for this specific compound. For example, some assays measure direct radical scavenging, while others might be more sensitive to effects on cellular antioxidant enzymes. Pinocembrin has been shown to reduce reactive oxygen species (ROS) production in some cell lines.[6]
-
Metabolism: Cells may metabolize this compound to a less active form. The presence of the acetate group could influence its metabolic fate.
Q3: My synthetic this compound is showing impurities after purification. What are some common challenges in its synthesis?
A3: The synthesis of pinocembrin and its derivatives can be challenging. Common issues include:
-
Low Yields: Both chemical synthesis and biosynthesis of pinocembrin can suffer from low yields.[7][8]
-
Harsh Reaction Conditions: Chemical synthesis may require toxic reagents and extreme reaction conditions, which can lead to side products.[9]
-
Incomplete Reactions or Side Reactions: The acetylation step to produce this compound may be incomplete or could lead to acetylation at other positions if not properly optimized.
-
Purification Difficulties: Separation of this compound from the unreacted pinocembrin and other reaction byproducts can be difficult due to their similar chemical properties, often requiring advanced chromatographic techniques.[9]
Troubleshooting Guides
Issue 1: Inconsistent Quantification with Spectrophotometric Assays
| Symptom | Potential Cause | Recommended Solution |
| High background absorbance | Sample matrix interference (e.g., plant pigments, sugars) | Use a proper blank containing the sample without the colorimetric reagent to subtract the background color.[4] For complex matrices like honey, spiking with a known amount of a standard can help validate the method.[4] |
| Results are not reproducible | Reagent instability or pipetting errors | Prepare fresh reagents daily. Use calibrated pipettes and ensure thorough mixing. |
| Overestimation of flavonoid content compared to HPLC | Non-specific reaction of the colorimetric reagent (e.g., Folin-Ciocalteu, AlCl3) | Use a more specific method like HPLC for quantification. Spectrophotometric methods are better suited for screening. The Folin-Ciocalteu reagent, in particular, is not specific to phenols and can react with various reducing substances.[3] |
| Total phenolic content appears lower than total flavonoid content | Different reaction chemistries and standards used in the assays | This can occur because the two assays measure different chemical properties. The Folin-Ciocalteu assay is an oxidation-reduction assay, while the AlCl3 assay is based on complexation.[2] The choice of standard (e.g., gallic acid vs. quercetin) also significantly impacts the results.[2] |
Issue 2: Unexpected Biological Activity Results
| Symptom | Potential Cause | Recommended Solution |
| No dose-response observed | Compound precipitation in media or degradation | Visually inspect for precipitation. Test the solubility of this compound in your assay buffer at the highest concentration used. Assess the stability of the compound over the time course of your experiment using a method like HPLC. |
| High variability between replicate wells | Uneven cell seeding or edge effects in the plate | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Results contradict published data | Differences in cell line, passage number, or assay protocol | Standardize your cell culture conditions. Ensure your protocol is aligned with established methods. The biological activity of flavonoids can be cell-type specific.[10][11][12] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general framework. The specific conditions should be optimized for your instrument and sample matrix.
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol, acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the compound of interest and remove interfering substances. Ensure the final sample is dissolved in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
-
Analysis: Run the standards to generate a calibration curve. Inject the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A logical flow for troubleshooting unexpected assay results.
Diagram 2: Biosynthesis Pathway of Pinocembrin
Caption: Key enzymatic steps in the biosynthesis of pinocembrin.[8][10][13]
Diagram 3: Pinocembrin's Reported Cellular Effects
Caption: Overview of some cellular pathways modulated by pinocembrin.[11][14][15][16]
References
- 1. Chapter - Chemical Perspective and Drawbacks in Flavonoid Estimation Assays | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]
- 8. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deacetylation of Pinocembrin, 7-acetate in Biological Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pinocembrin (B1678385), 7-acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving the deacetylation of this compound in biological systems.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Deacetylation of Pinocembrin, 7-acetate
Question: I am incubating this compound with cell lysates/tissue homogenates, but I am observing very low or no conversion to pinocembrin. What could be the issue?
Possible Causes and Solutions:
| Cause | Solution |
| Low Esterase Activity | The biological sample may have low endogenous esterase activity. Consider using a more concentrated cell lysate or tissue homogenate. It may also be beneficial to screen different cell lines or tissues known for high esterase activity (e.g., liver, intestine). |
| Enzyme Inhibition | Components in your lysis buffer or reaction mixture could be inhibiting esterase activity. Avoid using strong detergents or high concentrations of chelating agents like EDTA. It is advisable to perform a buffer screen to identify an optimal reaction buffer. |
| Sub-optimal pH or Temperature | Esterases have optimal pH and temperature ranges for their activity. Ensure your reaction is performed at a physiologically relevant pH (typically 7.2-7.4) and temperature (37°C). You can perform a pH and temperature optimization experiment to find the ideal conditions for your specific biological system. |
| Instability of this compound | The compound may be unstable under your experimental conditions, leading to degradation rather than enzymatic conversion. Assess the stability of this compound in your reaction buffer without the biological sample over the time course of your experiment.[1] |
| Incorrect Quantification Method | Your analytical method (e.g., HPLC) may not be properly separating or detecting pinocembrin and its acetylated form. Verify your HPLC method with pure standards of both compounds. |
Issue 2: High Variability in Deacetylation Rates Between Replicates
Question: I am observing significant variability in the rate of pinocembrin formation across my experimental replicates. What could be causing this?
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Variations in the preparation of cell lysates or tissue homogenates can lead to differing enzyme concentrations. Ensure a standardized and reproducible protocol for sample preparation. Measure the total protein concentration of each lysate/homogenate and normalize the deacetylation rate to the protein concentration. |
| Pipetting Errors | Inaccurate pipetting of either the substrate or the biological sample will lead to variability. Use calibrated pipettes and ensure proper mixing of all reaction components. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of biological samples can lead to a loss of enzymatic activity. Aliquot your cell lysates or tissue homogenates after the initial preparation to avoid multiple freeze-thaw cycles. |
| Edge Effects in Plate-Based Assays | In 96-well or 384-well plate assays, wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability. Avoid using the outer wells of the plate for your experimental samples or ensure the plate is properly sealed and incubated in a humidified chamber. |
Issue 3: HPLC Analysis Problems
Question: I am having trouble with the HPLC analysis of my deacetylation assay. I am seeing peak tailing, ghost peaks, or poor separation.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Separation of Peaks | The mobile phase composition may not be optimal for separating Pinocembrin and this compound. Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A gradient elution may be necessary to achieve baseline separation. |
| Peak Tailing | This can be caused by interactions between the analytes and active sites on the column. Ensure the pH of your mobile phase is appropriate for the analytes. Adding a small amount of an ion-pairing agent or using a column with end-capping can help reduce tailing. |
| Ghost Peaks | These can arise from contaminants in the sample, mobile phase, or from the injector. Ensure high purity of your solvents and sample diluents. Regularly clean the injector and autosampler. |
| Column Contamination | Strongly retained compounds from previous injections can elute in later runs, causing ghost peaks. Implement a column washing step with a strong solvent (e.g., 100% acetonitrile or isopropanol) between sample sets. |
Frequently Asked Questions (FAQs)
Q1: What types of enzymes are responsible for the deacetylation of this compound in biological systems?
A1: The deacetylation of this compound is primarily carried out by esterases. Carboxylesterases are a major class of esterases found in various tissues, including the liver, intestine, and blood, that are known to hydrolyze ester-containing prodrugs to their active forms. Other non-specific esterases may also contribute to this conversion. The specific esterases involved can vary depending on the cell type or tissue being studied.
Q2: How can I design an in vitro assay to measure the deacetylation of this compound?
A2: A typical in vitro deacetylation assay involves the following steps:
-
Prepare your biological sample: This could be a cell lysate, tissue homogenate, or a purified esterase.
-
Set up the reaction: In a microcentrifuge tube or a well of a microplate, combine your biological sample with a known concentration of this compound in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate: Incubate the reaction mixture at 37°C for a specific period. It is advisable to perform a time-course experiment to determine the linear range of the reaction.
-
Stop the reaction: Terminate the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which will precipitate the proteins.
-
Analyze the sample: Centrifuge the quenched reaction to pellet the precipitated protein and analyze the supernatant by HPLC to quantify the amount of pinocembrin formed and the remaining this compound.
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of acetylated flavonoids in cell culture media can be variable and should be determined empirically. Flavonoids, in general, can be susceptible to degradation in aqueous solutions, and the presence of serum in the media can introduce esterase activity.[1] It is recommended to perform a stability study by incubating this compound in your specific cell culture medium (with and without serum) over the time course of your experiment and analyzing for degradation by HPLC.
Q4: Can this compound be considered a prodrug of pinocembrin?
A4: Yes, this compound can be considered a prodrug of pinocembrin. The acetylation at the 7-hydroxyl group increases the lipophilicity of the molecule, which can potentially enhance its cell permeability. Once inside the cell, endogenous esterases can cleave the acetate (B1210297) group, releasing the active pinocembrin. This is a common strategy used in drug development to improve the pharmacokinetic properties of a parent compound.
Experimental Protocols
Protocol 1: In Vitro Deacetylation Assay Using Cell Lysates
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without strong detergents, or a simple buffer like 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Deacetylation Reaction:
-
In a microcentrifuge tube, add 50 µg of cell lysate protein.
-
Add reaction buffer (e.g., PBS, pH 7.4) to a final volume of 90 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a 1 mM stock solution of this compound (in DMSO or ethanol) to achieve a final concentration of 100 µM.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the elution of Pinocembrin and this compound using a UV detector at an appropriate wavelength (e.g., 290 nm).
-
Quantify the compounds by comparing their peak areas to a standard curve of the pure compounds.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the deacetylation of this compound in different biological matrices. Note: This data is for illustrative purposes and should be experimentally determined.
| Biological Matrix | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
| Human Liver Microsomes | 50 | 15 |
| Caco-2 Cell Lysate | 75 | 8 |
| Rat Plasma | 120 | 5 |
Signaling Pathways and Experimental Workflows
Pinocembrin Signaling Pathways
Pinocembrin, the active form of this compound, has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.
Caption: Pinocembrin inhibits PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Deacetylation Assay
The following diagram illustrates a typical experimental workflow for studying the deacetylation of this compound.
Caption: Workflow for in vitro deacetylation of this compound.
Logical Relationship for Troubleshooting Low Deacetylation
This diagram outlines the logical steps for troubleshooting experiments with low or no deacetylation.
Caption: Troubleshooting logic for low deacetylation experiments.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Pinocembrin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of pinocembrin (B1678385) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of pinocembrin and its derivatives?
A1: The low oral bioavailability of pinocembrin, a common issue among flavonoids, is attributed to several factors:
-
Low Aqueous Solubility: Pinocembrin is poorly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After absorption, pinocembrin undergoes significant metabolism in the intestine and liver, primarily through phase II conjugation reactions like glucuronidation and sulfation.[2][3] This converts the active compound into more water-soluble metabolites that are easily excreted.
-
P-glycoprotein (P-gp) Efflux: There is evidence that flavonoids can be substrates for efflux transporters like P-glycoprotein, which actively pumps the compounds back into the GI lumen, reducing net absorption.
Q2: What are the most promising strategies to overcome the poor bioavailability of pinocembrin derivatives?
A2: Several formulation and chemical modification strategies have shown success in enhancing the bioavailability of pinocembrin:
-
Nanoformulations: Encapsulating pinocembrin in nanocarriers can protect it from degradation, improve its solubility, and enhance its absorption.[4] Promising nanoformulations include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[5]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature and can increase oral bioavailability.[6]
-
Polymeric Micelles and Nanoparticles: Self-assembling core-shell structures that can solubilize hydrophobic drugs.[7]
-
-
Chemical Modification (Prodrugs): Modifying the structure of pinocembrin to create prodrugs can improve its solubility and metabolic stability. For example, creating amino acid derivatives of pinocembrin has been explored.[6]
-
Complexation: Forming complexes with other molecules, such as lecithin, can enhance the solubility and dissolution rate of pinocembrin.[1]
Q3: How do nanoformulations improve the oral bioavailability of pinocembrin?
A3: Nanoformulations enhance the oral bioavailability of pinocembrin through several mechanisms:
-
Increased Surface Area: The small size of nanoparticles leads to a larger surface area-to-volume ratio, which can increase the dissolution rate in the GI tract.
-
Protection from Degradation: The nanocarrier protects the encapsulated pinocembrin from the harsh environment of the stomach and from enzymatic degradation in the intestine.
-
Enhanced Permeability and Retention (EPR) Effect: In the context of tumor targeting, nanoparticles can accumulate preferentially in tumor tissues. For oral absorption, nanocarriers can facilitate transport across the intestinal epithelium.
-
Lymphatic Uptake: Lipid-based nanocarriers can be absorbed through the lymphatic system, bypassing the portal circulation and reducing first-pass metabolism in the liver.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Pinocembrin in Liposomes/Nanoparticles
| Possible Cause | Troubleshooting Step |
| Poor solubility of pinocembrin in the chosen organic solvent. | Select an organic solvent or a solvent mixture in which pinocembrin has high solubility (e.g., chloroform, methanol, or a combination). |
| Drug-to-lipid/polymer ratio is too high. | Optimize the drug-to-lipid/polymer ratio. A higher lipid/polymer concentration may be required to effectively encapsulate the drug.[8] |
| Suboptimal formulation parameters (e.g., pH of the aqueous phase). | Adjust the pH of the hydration buffer. The charge of both the lipids and the drug can influence encapsulation. |
| Inefficient hydration or homogenization process. | Ensure the hydration temperature is above the phase transition temperature of the lipids. Optimize the sonication or extrusion parameters (time, power, number of cycles) to ensure proper vesicle formation. |
| Leakage of the drug during the formulation process. | Minimize the processing time and temperature. For temperature-sensitive derivatives, consider using a cold homogenization method. |
Issue 2: Aggregation and Instability of Pinocembrin-Loaded Nanoformulations
| Possible Cause | Troubleshooting Step |
| Insufficient surface charge. | Incorporate a charged lipid or a stabilizer (e.g., stearylamine for positive charge, dicetyl phosphate (B84403) for negative charge) into the formulation to increase electrostatic repulsion between particles. |
| Inadequate steric stabilization. | Include a PEGylated lipid (e.g., DSPE-PEG) in the formulation to create a hydrophilic corona that prevents aggregation. |
| High concentration of nanoparticles. | Prepare formulations at a lower concentration or dilute the final suspension for storage. |
| Improper storage conditions. | Store nanoformulations at the recommended temperature (usually 4°C) and protect them from light. Avoid freezing unless they are specifically designed for it. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing. | Ensure accurate and consistent oral gavage technique. The volume and concentration of the administered formulation should be precise for each animal. |
| Physiological variability among animals (e.g., differences in gastric emptying, metabolism). | Use a larger group of animals to account for biological variability. Ensure animals are of the same age, sex, and strain, and are properly fasted before dosing.[9] |
| Issues with blood sampling and processing. | Standardize the blood collection and plasma/serum separation protocol.[10] Ensure consistent timing of sample collection. Use an appropriate anticoagulant and store samples properly to prevent degradation. |
| Bioanalytical method variability. | Validate the analytical method (e.g., HPLC, LC-MS/MS) for accuracy, precision, linearity, and stability.[11] Use an internal standard to correct for variations in sample processing and instrument response. |
| Formulation instability in the GI tract. | Characterize the stability of the formulation in simulated gastric and intestinal fluids to ensure the drug is not prematurely released or degraded. |
Quantitative Data
The following table summarizes pharmacokinetic parameters of pinocembrin and its derivatives from various studies to provide a comparative overview of how different formulation strategies can improve bioavailability.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Pinocembrin Suspension | Rat | 100 mg/kg (oral) | ~0.1 | ~1.0 | N/A | 100 | [12] |
| Pinocembrin IV | Rat | 10 mg/kg | ~1.5 | 0.08 | N/A | N/A | [12] |
| Pinocembrin-TPGS-Liposomes | Rat | 50 mg/kg (oral) | 1.700 ± 0.139 | 4.0 | 25.46 ± 3.21 | 196 | |
| Pinocembrin Polymeric Micelles | Rat | 50 mg/kg (oral) | N/A | N/A | N/A | 261 | |
| Pinocembrin-F127/MPEG-PDLLA Micelles | Rat | 50 mg/kg (oral) | N/A | N/A | N/A | 530 | [7] |
| Puerarin Suspension | Rat | 50 mg/kg (oral) | 0.16 ± 0.06 | 1.83 | 0.80 ± 0.23 | 100 | |
| Puerarin-SLNs | Rat | 50 mg/kg (oral) | 0.33 ± 0.05 | 0.67 | 2.48 ± 0.30 | ~310 |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions. N/A indicates data not available in the cited source.
Experimental Protocols
Protocol 1: Preparation of Pinocembrin-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve pinocembrin and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times to ensure a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated pinocembrin by ultracentrifugation, dialysis against the hydration buffer, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of encapsulated drug and the total drug amount using a validated analytical method like HPLC.
-
Protocol 2: Preparation of Pinocembrin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Lipid Phase Preparation:
-
Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve pinocembrin in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer at a specific pressure (e.g., 500-1500 bar) for several cycles (e.g., 3-5 cycles).[4]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency and drug loading.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pinocembrin inhibits the NF-κB signaling pathway.
Caption: Pinocembrin activates the Nrf2 antioxidant pathway.
Caption: Workflow for enhancing pinocembrin bioavailability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Pinocembrin-Loaded F127/MPEG-PDLLA Polymer Micelles and Anti-Osteoporotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of the Anti-Proliferative Activities of Pinocembrin and its Acetylated Derivative
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals comparing the anti-proliferative efficacy of the natural flavonoid pinocembrin (B1678385) with its semi-synthetic derivative, pinocembrin, 7-acetate. This report compiles available experimental data to facilitate informed decisions in oncological research and development.
This guide provides a detailed comparison of the anti-proliferative activities of pinocembrin and a closely related derivative, pinocembrin C7 benzoate (B1203000), which serves as a proxy for this compound due to the limited direct comparative data on the latter. The data presented herein is collated from various independent studies and is intended to provide a comparative overview of their potential as anti-cancer agents.
Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of pinocembrin and its C7 benzoate derivative have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key metric of potency, are summarized in the tables below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Anti-proliferative Activity of Pinocembrin
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SKBR3 | Breast Cancer | 104.72 ± 9.62 (72h) | CCK-8 | [1] |
| MCF-7 | Breast Cancer | 108.36 ± 10.71 (72h) | CCK-8 | [1] |
| MDA-MB-231 | Breast Cancer | 96.83 ± 9.62 (72h) | CCK-8 | [1] |
| HepG2 | Hepatocellular Carcinoma | 68.4 ± 2.5 | SRB | [2] |
| Li-7 | Hepatocellular Carcinoma | 156.7 ± 56.8 | SRB | [2] |
| PC-3 | Prostate Cancer | Not explicitly stated, but showed dose-dependent inhibition | MTT |
Table 2: Anti-proliferative Activity of Pinocembrin C7 Benzoate Derivative (a1)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SKBR3 | Breast Cancer | 12.7 | Not Specified | [3][4] |
| HeLa | Cervical Cancer | 8.5 | Not Specified | [3][4] |
From the available data, the C7 benzoate derivative of pinocembrin exhibits significantly more potent anti-proliferative activity against the SKBR3 breast cancer cell line (IC50 of 12.7 µM) compared to the parent pinocembrin molecule (IC50 of 104.72 ± 9.62 µM after 72 hours of treatment). This suggests that the modification at the C7 position may enhance the cytotoxic effects of pinocembrin in this particular cell line. Similarly, the derivative showed potent activity against the HeLa cervical cancer cell line.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the anti-proliferative activity cited in this guide.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Expose the cells to varying concentrations of the test compound and a control vehicle for the specified duration.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow the MTT to be metabolized.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and understanding the anti-proliferative effects of these compounds, the following diagrams are provided.
Caption: Experimental workflow for comparing anti-proliferative activity.
References
- 1. Frontiers | Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway [frontiersin.org]
- 2. Anti-proliferative Effects of Pinocembrin Isolated From Anomianthus dulcis on Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-proliferative and anti-bacterial properties of new C7 benzoate derivatives of pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Pinocembrin vs. Pinocembrin, 7-acetate: A Comparative Analysis of Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinocembrin (B1678385), a naturally occurring flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2][3] To enhance its therapeutic potential, researchers have explored the synthesis of various derivatives, including Pinocembrin, 7-acetate. This guide provides a comparative analysis of the available data on the potency of Pinocembrin versus its 7-O-acetylated derivative, focusing on their anti-proliferative and antibacterial activities.
While direct comparative studies are limited, this guide synthesizes available data to provide insights into their relative potency. A key study by Cappello et al. investigated the biological activities of C7-O-benzoate derivatives of pinocembrin, offering valuable insights into the effects of esterification at the 7-hydroxyl group.[4][5]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the anti-proliferative activity of a Pinocembrin C7-O-benzoate derivative (referred to as a1 in the cited study, which serves as a proxy for this compound due to structural similarity at the esterification site) and Pinocembrin against various cancer cell lines. It is important to note that the data for the derivative and the parent compound are from different studies, which may introduce variability.
| Compound | Cell Line | Assay | Endpoint | Potency (IC₅₀ in µM) | Reference |
| Pinocembrin C7-O-benzoate (a1) | HeLa (Cervical Cancer) | MTT Assay | Anti-proliferative | 8.5 | [4] |
| SKBR3 (Breast Cancer) | MTT Assay | Anti-proliferative | 12.7 | [4] | |
| Pinocembrin | HepG2 (Liver Cancer) | SRB Assay | Anti-proliferative | >100 | [6] |
| Li-7 (Liver Cancer) | SRB Assay | Anti-proliferative | >100 | [6] | |
| MCF-7 (Breast Cancer) | MTT Assay | Anti-proliferative | ~150 | [2] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Anti-proliferative | ~180 | [2] |
Note: A direct comparison of IC₅₀ values should be interpreted with caution as the experimental conditions (e.g., cell lines, assay methods, incubation times) may differ between studies.
Experimental Protocols
Anti-proliferative Activity (MTT Assay)
This protocol is based on the methodology described by Cappello et al. for the evaluation of Pinocembrin derivatives.[4][7][8][9]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SKBR3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound or Pinocembrin for 72 hours.
-
MTT Addition: After the incubation period, 25 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 3 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.
Reactive Oxygen Species (ROS) Measurement
This protocol is adapted from methodologies used to assess ROS levels in cells treated with flavonoid derivatives.[4][10][11][12][13]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for 24 hours.
-
Probe Incubation: After treatment, the cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Cell Lysis: Cells are then washed with PBS and lysed.
-
Fluorescence Measurement: The fluorescence intensity of the cell lysates is measured using a spectrofluorometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: The level of intracellular ROS is expressed as a percentage of the control.
Antibacterial Activity (Broth Microdilution Method)
This protocol is based on standard methods for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[4][14]
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are used.
-
Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Pinocembrin
Pinocembrin has been shown to exert its anticancer effects through various signaling pathways:
-
PI3K/AKT Pathway: In breast cancer cells, Pinocembrin inhibits the PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis.[2][15]
-
STAT3 Signaling: Pinocembrin has been found to suppress the STAT3 signaling pathway in hepatocellular carcinoma cells, resulting in the downregulation of downstream targets involved in cell cycle regulation.[6][16]
-
Apoptosis Induction: Pinocembrin induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[1]
Caption: Anticancer signaling pathways of Pinocembrin.
This compound (and related C7-O-esters)
The study on Pinocembrin C7-O-benzoate derivatives suggests that esterification at the 7-position can enhance anti-proliferative activity. The proposed mechanism for the "a1" derivative involves:
-
Increased ROS Levels: The compound was found to increase the levels of reactive oxygen species within cancer cells.[4]
-
Mitochondrial Damage: This increase in ROS leads to mitochondrial membrane damage.[4]
-
Necrotic Cell Death: The mitochondrial damage ultimately results in necrotic cell death.[4]
Caption: Proposed anticancer workflow for Pinocembrin C7-O-esters.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anti-proliferative and anti-bacterial properties of new C7 benzoate derivatives of pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-proliferative Effects of Pinocembrin Isolated From Anomianthus dulcis on Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. sm.unife.it [sm.unife.it]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. yeditepejhs.org [yeditepejhs.org]
- 14. A study of the antibacterial mechanism of pinocembrin against multidrug-resistant Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Pinocembrin, 7-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pinocembrin (B1678385) and its derivative, Pinocembrin, 7-acetate, to validate the mechanism of action of the latter. Drawing upon existing research on Pinocembrin and the general principles of flavonoid pharmacology, this document outlines the key biological activities and signaling pathways involved, alongside detailed experimental protocols for their validation.
Introduction
Pinocembrin, a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] Its therapeutic potential is being explored for a range of conditions, including ischemic stroke.[1][4] this compound, an acetylated derivative of Pinocembrin, is hypothesized to exhibit modified, potentially enhanced, biological activity due to altered physicochemical properties such as lipophilicity, which may improve bioavailability. This guide aims to provide a framework for the systematic validation of the mechanism of action of this compound in comparison to its parent compound and other relevant alternatives.
Comparative Analysis of Bioactive Properties
While direct comparative experimental data for this compound is limited, we can extrapolate potential activities based on the known mechanisms of Pinocembrin and the effects of acetylation on flavonoids. The following tables summarize the known and hypothesized activities and the key molecular targets.
Table 1: Comparison of Anti-Inflammatory and Neuroprotective Properties
| Feature | Pinocembrin | This compound (Hypothesized) | Alternative Compounds |
| Anti-Inflammatory Activity | Demonstrated inhibition of pro-inflammatory mediators (TNF-α, IL-1β, IL-6, NO, PGE2).[1][5] | Potentially enhanced inhibition due to increased cell permeability. | Quercetin, Apigenin, Luteolin[6][7] |
| Neuroprotective Activity | Protects against neuronal apoptosis, oxidative stress, and excitotoxicity.[8][9][10] | Potentially greater neuroprotection due to improved blood-brain barrier penetration. | Resveratrol, Curcumin, EGCG[6] |
| Antioxidant Capacity | Exhibits free radical scavenging and induction of antioxidant enzymes.[11][12][13] | Similar or potentially enhanced antioxidant activity. | Ascorbic Acid, Trolox[12] |
Table 2: Key Molecular Targets and Signaling Pathways
| Signaling Pathway | Pinocembrin | This compound (Hypothesized) |
| NF-κB Signaling | Inhibits NF-κB activation, a key regulator of inflammation.[14] | Expected to inhibit the NF-κB pathway, potentially with greater potency. |
| MAPK Signaling | Modulates MAPK pathways (ERK1/2, p38) involved in inflammation and cell survival.[15] | Expected to modulate MAPK signaling. |
| PI3K/Akt Signaling | Activates the pro-survival PI3K/Akt pathway.[15] | Likely to activate the PI3K/Akt pathway. |
| Nrf2 Signaling | Activates the Nrf2 antioxidant response element pathway.[14] | Expected to activate the Nrf2 pathway. |
Experimental Protocols for Mechanism Validation
To empirically validate the mechanism of action of this compound, a series of in vitro experiments are proposed. These protocols are designed to provide quantitative data for a direct comparison with Pinocembrin and other alternatives.
Anti-Inflammatory Activity Assay
Objective: To quantify the anti-inflammatory effects of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of Pinocembrin, this compound, or a positive control (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[16][17]
-
Nitric Oxide Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value for each compound.
Neuroprotective Activity Assay
Objective: To assess the neuroprotective effects of the compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells.[18][19]
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate. Pre-treat the cells with different concentrations of Pinocembrin, this compound, or a positive control (e.g., N-acetylcysteine) for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100 µM) for a specified period (e.g., 24 hours) to induce cell death.[18][20]
-
Cell Viability Assessment: Measure cell viability using the MTT assay. The absorbance is read at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value for each compound.
Antioxidant Capacity Assay (DPPH Radical Scavenging)
Objective: To determine the free radical scavenging activity of the compounds using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[21][22][23][24][25]
Methodology:
-
Sample Preparation: Prepare different concentrations of Pinocembrin, this compound, and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, mix the test compounds with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by Pinocembrin and its acetate (B1210297) derivative, as well as the experimental workflows.
Signaling Pathways
Caption: Key signaling pathways in inflammation and neuroprotection.
Experimental Workflow
Caption: Workflow for validating the mechanism of action.
Conclusion
Pinocembrin stands as a promising natural compound with well-documented anti-inflammatory, neuroprotective, and antioxidant properties. The acetylation of Pinocembrin to form this compound presents an intriguing possibility for enhancing its therapeutic efficacy. The experimental framework provided in this guide offers a systematic approach to validate the mechanism of action of this compound. By conducting direct comparative studies with Pinocembrin and other relevant flavonoid alternatives, researchers can elucidate the structure-activity relationship and pave the way for the development of novel therapeutics based on this promising scaffold. The successful validation of its mechanism will be a critical step in advancing this compound through the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities | Semantic Scholar [semanticscholar.org]
- 4. The Natural Flavonoid Pinocembrin: Molecular Targets and Potential Therapeutic Applications: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of pinocembrin on ischemia/reperfusion-induced brain injury by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researcherslinks.com [researcherslinks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. researchgate.net [researchgate.net]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Neuroprotective Agents: Pinocembrin, Edaravone, and Butylphthalide
A comparative guide for researchers and drug development professionals on the mechanisms, experimental data, and signaling pathways of prominent neuroprotective compounds. Please note that a thorough search of scientific literature did not yield any data on "Pinocembrin, 7-acetate," and as such, it is not included in this comparison.
This guide provides a detailed comparison of three neuroprotective agents: Pinocembrin (B1678385), a natural flavonoid; Edaravone (B1671096), a free radical scavenger; and Butylphthalide (NBP), a synthetic compound derived from celery seed oil. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, quantitative experimental outcomes, and the signaling pathways they modulate.
Mechanisms of Neuroprotection
These agents exert their neuroprotective effects through multiple pathways, primarily combating oxidative stress, inflammation, and apoptosis—key pathological processes in neurodegenerative diseases and acute brain injury.
Pinocembrin is a flavonoid with a broad spectrum of biological activities.[1][2] Its neuroprotective effects are attributed to its potent antioxidant and anti-inflammatory properties.[3] It can cross the blood-brain barrier and has been shown to reduce the production of reactive oxygen species (ROS), inhibit inflammatory markers, and modulate apoptotic pathways.[3][4] Pinocembrin is currently in Phase II clinical trials for ischemic stroke.[5][6]
Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries.[7][8] It effectively reduces oxidative stress by quenching hydroxyl radicals and inhibiting lipid peroxidation.[7] Its neuroprotective actions also involve the modulation of inflammatory and apoptotic cascades.[8]
Butylphthalide (NBP) , initially developed for the treatment of ischemic stroke in China, demonstrates neuroprotective effects by improving cerebral microcirculation, inhibiting inflammation, and reducing neuronal apoptosis.[7] It has been shown to protect mitochondrial function and upregulate neurotrophic factors.[7]
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from various in vitro and in vivo studies. It is crucial to note that the experimental conditions (e.g., cell lines, animal models, injury models, and compound concentrations) vary across studies, which can influence the results. Therefore, a direct comparison of absolute values should be made with caution.
Table 1: In Vitro Cell Viability (MTT Assay)
| Compound | Cell Line | Insult | Concentration | % Increase in Cell Viability (approx.) | Reference |
| Pinocembrin | SH-SY5Y | MPP+ | 10 µM | 25% | [8] |
| Pinocembrin | PC-3 | N/A (cancer cell line) | 48 µM | Reduced viability (anti-proliferative) | [9] |
| Edaravone | HT22 | H₂O₂ | 100 µM | 30% | [6] |
| Edaravone | Primary HCEpiCs | Hyperosmotic media | 20 µM | 20% | [10] |
Table 2: In Vitro Apoptosis Assays (TUNEL/Flow Cytometry)
| Compound | Cell Line | Insult | Concentration | % Reduction in Apoptosis (approx.) | Reference |
| Pinocembrin | SH-SY5Y | MPP+ | 10 µM | 30% | [8] |
| Edaravone | HT22 | H₂O₂ | 100 µM | 40% | [6] |
| Edaravone | Intestinal cells | Burn injury | N/A | Significant reduction | [11] |
| Butylphthalide | Cortical neurons | Serum deprivation | 10 µM | Significant reduction in caspase-3 cleavage |
Table 3: In Vivo Neuroprotection
| Compound | Animal Model | Insult | Dosage | Outcome | Reference |
| Pinocembrin | Rat | MCAO | 10 mg/kg | Reduced infarct volume by ~50% | [6] |
| Pinocembrin | Mouse | Aβ₂₅₋₃₅ injection | 20-40 mg/kg/day | Improved cognitive function | [12] |
| Edaravone | Rat | 6-OHDA lesion | N/A | Reduced amphetamine-induced rotations | [8] |
| Butylphthalide | Rat | MCAO | 20 mg/kg | Reduced neurological deficit score | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose cells to the neurotoxic agent (e.g., MPP+, H₂O₂) with or without the neuroprotective compounds at various concentrations for a specified duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (untreated) cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell/Tissue Preparation: Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP, FITC-dUTP) for 1-2 hours at 37°C.
-
Detection: For indirect methods, incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP). For direct methods, visualize the fluorescence directly.
-
Counterstaining: Stain the nuclei with a counterstain such as DAPI or Hoechst.
-
Microscopy: Visualize and quantify the number of TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence imaging. The band intensity can be quantified using densitometry software.
Signaling Pathways and Molecular Mechanisms
The neuroprotective effects of Pinocembrin, Edaravone, and Butylphthalide are mediated by complex signaling networks. The following diagrams illustrate some of the key pathways involved.
Conclusion
Pinocembrin, Edaravone, and Butylphthalide are promising neuroprotective agents with distinct yet overlapping mechanisms of action. While all three compounds demonstrate efficacy in preclinical models by targeting oxidative stress, inflammation, and apoptosis, their primary modes of action and developmental stages differ. Pinocembrin, a natural product, shows broad-spectrum activity and is in early-stage clinical development. Edaravone is an approved drug with a well-established role as a potent antioxidant. Butylphthalide offers a multi-pronged approach, including enhancing cerebral blood flow and neurotrophic support.
The lack of direct comparative studies under standardized conditions makes it challenging to definitively rank their efficacy. Future head-to-head clinical trials are necessary to elucidate the relative therapeutic potential of these agents in various neurological disorders. The absence of data on this compound highlights the need for further research into the structure-activity relationships of pinocembrin and its derivatives to optimize their neuroprotective properties. This guide serves as a foundational resource for researchers to navigate the current landscape of these neuroprotective compounds and to inform future drug discovery and development efforts.
References
- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Natural Flavonoid Pinocembrin: Molecular Targets and Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Natural Flavonoid Pinocembrin: Molecular Targets and Potential Therapeutic Applications: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pinocembrin protects hemorrhagic brain primarily by inhibiting toll-like receptor 4 and reducing M1 phenotype microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cost-effectiveness of edaravone dexborneol versus dl-3-n-butylphthalide for the treatment of acute ischemic stroke: a Chinese health care perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Study on the Stereoselective Pharmacokinetics and Neuroprotective Effects on HT22 Cells of Pinocembrin Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Silico Findings for Pinocembrin and its C7-Modified Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of in vitro and in silico findings for the natural flavonoid Pinocembrin (B1678385). Due to the limited availability of specific data on Pinocembrin, 7-acetate, this guide incorporates findings on closely related C7-benzoate derivatives as a comparative benchmark. This approach allows for an objective evaluation of the parent compound's performance and offers insights into the potential effects of C7 modification. The information is intended for researchers, scientists, and professionals involved in drug development.
Data Presentation: In Vitro vs. In Silico
The following tables summarize key quantitative data from both experimental (in vitro) and computational (in silico) studies on Pinocembrin and its derivatives.
Table 1: In Vitro Biological Activity of Pinocembrin and C7-Benzoate Derivatives
| Compound | Assay Type | Cell Line/Target | Key Findings | Reference |
| Pinocembrin | Anti-inflammatory | LPS-stimulated BV2 microglial cells | Dose-dependently inhibited TNF-α, IL-1β, NO, and PGE2 production. Suppressed iNOS and COX-2 expression.[1] | [1] |
| Anti-inflammatory | Ovalbumin-sensitized mice | Significantly inhibited pulmonary eosinophilia, mucus hypersecretion, and airway hyperresponsiveness. Reduced Th2 cytokines (IL-4, IL-5, IL-13) and OVA-specific IgE.[2] | [2] | |
| Anti-proliferative | HeLa and SKBR3 cancer cell lines | Showed anti-proliferative activity. | [3] | |
| Pinocembrin C7-benzoate derivative (a1) | Anti-proliferative | HeLa and SKBR3 cancer cell lines | IC50 values of 8.5 µM (HeLa) and 12.7 µM (SKBR3). Increased ROS levels and induced mitochondrial membrane damage leading to necrotic death in HeLa cells.[3] | [3] |
| Anti-bacterial | Not specified | Displayed promising anti-bacterial activity. | [3] |
Table 2: In Silico Molecular Docking Studies of Pinocembrin
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Therapeutic Application | Reference |
| Nitric Oxide Synthase | 3E7G | -10.3 | Not specified | Anti-inflammatory, Neuroprotection | [4] |
| Cytochrome P450 1A2 | 2HI4 | -10.0 | Not specified | Drug metabolism modulation | [4] |
| Delta Opioid Receptor | 4N6H | -9.5 | Not specified | Pain management | [4] |
| VEGFR-2 | Not specified | -8.50 | Not specified | Anti-angiogenic | [5] |
| HDAC1 | Not specified | -7.99 | Not specified | Anti-cancer | [6] |
| STAT3 SH2 domain | Not specified | Higher than stattic | Not specified | Anti-proliferative | [7] |
| MMP-1, MMP-3, MMP-9 | 1G4K, Not specified, 2OW0 | Negative bond energies | Hydrogen bonds | Anti-photoaging | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Anti-inflammatory Assay in BV2 Microglial Cells[1]
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Pinocembrin for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-1β: Levels of these cytokines in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Silico Molecular Docking Protocol[4][5][8]
-
Ligand and Protein Preparation:
-
The 3D structure of Pinocembrin is generated and optimized using software like ChemDraw and Discovery Studio.
-
The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added to the protein structure.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.
-
A grid box is defined to encompass the active site of the target protein.
-
The docking algorithm explores various conformations of the ligand within the active site and calculates the binding affinity (binding energy).
-
-
Analysis:
-
The docked conformation with the lowest binding energy is selected for further analysis.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Mandatory Visualization
The following diagrams illustrate the known signaling pathways of Pinocembrin and a general experimental workflow for its evaluation.
Caption: General workflow for the cross-validation of in vitro and in silico studies of Pinocembrin.
Caption: Pinocembrin's inhibition of the NF-κB signaling pathway.[1]
References
- 1. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-proliferative and anti-bacterial properties of new C7 benzoate derivatives of pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Investigation of Pinocembrin as a Multi-Target Ligand: A Molecular Docking Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Molecular Interaction and Computational Analytical Studies of Pinocembrin for its Antiangiogenic Potential Targeting VEGFR-2: A Persuader of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Phytocompounds for Identification of Prospective Histone Deacetylase 1 (HDAC1) Inhibitor: An In Silico Molecular Docking, Molecular Dynamics Simulation, and MM-GBSA Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Impact of Acylation on the Bioactivity of Pinocembrin: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Pinocembrin (B1678385), a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] To enhance its therapeutic potential, researchers have explored the synthesis of acylated derivatives of pinocembrin. This guide provides a comparative analysis of pinocembrin and its acylated forms, summarizing key structure-activity relationships (SAR) supported by experimental data.
Comparative Biological Activity: Pinocembrin vs. Acylated Derivatives
The introduction of acyl groups to the pinocembrin scaffold has been shown to significantly modulate its biological activity. A key study by Tundis et al. synthesized five new fatty acid derivatives of pinocembrin (MC1-MC5) and evaluated their antimicrobial and anti-inflammatory properties in comparison to the parent compound. The results demonstrate that acylation can markedly enhance these activities.
Antimicrobial Activity
The esterification of pinocembrin with fatty acids led to derivatives with potent antibacterial activity, particularly against Staphylococcus aureus. The oleoyl (B10858665) (MC2) and linoleoyl (MC3) derivatives exhibited the highest inhibitory effects.
| Compound | Acyl Group | MIC (µg/mL) against S. aureus |
| Pinocembrin | - | >128 |
| MC1 | Myristoyl | 64 |
| MC2 | Oleoyl | 32 |
| MC3 | Linoleoyl | 32 |
| MC4 | Linolenoyl | 64 |
| MC5 | Docosahexaenoyl (DHA) | 64 |
| Data sourced from Tundis et al.[4][5] |
The data suggests that the presence of an acyl chain significantly improves antibacterial potency. The optimal activity appears to be associated with monounsaturated (oleic) and diunsaturated (linoleic) C18 fatty acid chains.
Anti-inflammatory Activity
The anti-inflammatory potential of pinocembrin and its acylated derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated a dramatic increase in anti-inflammatory activity upon acylation, with the docosahexaenoyl derivative (MC5) being the most potent.
| Compound | Acyl Group | IC₅₀ (µg/mL) for NO Inhibition |
| Pinocembrin | - | 203.6 |
| MC1 | Myristoyl | 30.15 |
| MC2 | Oleoyl | 28.74 |
| MC3 | Linoleoyl | 26.26 |
| MC4 | Linolenoyl | 19.19 |
| MC5 | Docosahexaenoyl (DHA) | 15.51 |
| Diclofenac (Positive Control) | - | 39.71 |
| Data sourced from Tundis et al.[4][5] |
Interestingly, the anti-inflammatory activity increased with the degree of unsaturation in the fatty acid chain, with the polyunsaturated DHA derivative (MC5) showing significantly higher potency than the positive control, diclofenac.[4][5] This highlights a clear structure-activity relationship where increased unsaturation in the acyl chain enhances the anti-inflammatory effect.
Experimental Protocols
Synthesis of Acylated Pinocembrin Derivatives (Steglich Esterification)
The acylated derivatives of pinocembrin (MC1-MC5) were synthesized via a Steglich esterification reaction.[4][6][7]
Materials:
-
Pinocembrin
-
Desired fatty acid (e.g., myristic acid, oleic acid, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dry dichloromethane (B109758) (DCM) as solvent
-
Argon atmosphere
Procedure:
-
Dissolve pinocembrin and the respective fatty acid in dry DCM under an argon atmosphere.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, a saturated solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired acylated pinocembrin derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity was evaluated using the broth microdilution method.[1][5][8]
Materials:
-
Mueller-Hinton broth (MHB)
-
Bacterial strain (Staphylococcus aureus)
-
Test compounds (Pinocembrin and its derivatives)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The anti-inflammatory activity was determined by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[2][4][9]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal parts of A and B immediately before use).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) from a sodium nitrite standard curve and determine the IC₅₀ values.
Visualizing the Structure-Activity Relationship and Mechanisms
Logical Relationship of Acylation and Bioactivity
Caption: Acylation of pinocembrin leads to enhanced biological activities.
Experimental Workflow for Biological Evaluation
Caption: Workflow for synthesis and bio-evaluation of acylated pinocembrin.
Proposed Anti-inflammatory Signaling Pathway
Pinocembrin is known to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11][12] The enhanced activity of its acylated derivatives suggests a more potent modulation of this pathway.
Caption: Acylated pinocembrin likely inhibits the NF-κB pathway.
Conclusion
The acylation of pinocembrin presents a promising strategy for enhancing its therapeutic properties. The addition of fatty acid chains, particularly those with unsaturation, significantly improves both its antimicrobial and anti-inflammatory activities. This guide provides a foundation for understanding the structure-activity relationships of these derivatives and offers detailed protocols for their synthesis and evaluation. Further research into a broader range of acylated derivatives and their effects on other biological targets and signaling pathways is warranted to fully explore their potential in drug development.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. researchgate.net [researchgate.net]
- 10. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pinocembrin relieves lipopolysaccharide and bleomycin induced lung inflammation via inhibiting TLR4-NF-κB-NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Potential of Pinocembrin-7-Acetate against Trolox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of Pinocembrin-7-acetate against Trolox, a water-soluble analog of vitamin E and a widely accepted standard for measuring antioxidant capacity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to offer an objective assessment for research and development purposes.
Quantitative Comparison of Antioxidant Potential
Direct quantitative data for the antioxidant potential of Pinocembrin-7-acetate, specifically in terms of Trolox Equivalent Antioxidant Capacity (TEAC), is limited in publicly available literature. However, we can extrapolate and compare its potential based on studies of its parent compound, Pinocembrin, and the general effects of acetylation on flavonoid antioxidant activity.
Theoretical studies and experimental data for Pinocembrin suggest that its antioxidant activity is present but weaker than that of Trolox.[1] The acetylation at the 7-hydroxyl group in Pinocembrin-7-acetate is a critical modification. Research on other flavonoids suggests that introducing acyl groups to the core aglycone can sometimes lead to a decrease in antioxidant activity.[1] This is because the hydroxyl groups are crucial for the free radical scavenging activity of flavonoids.
The following table provides a comparative summary based on available data for Pinocembrin and the likely impact of acetylation.
| Antioxidant Assay | Trolox (TEAC Value) | Pinocembrin (Approx. TEAC) | Pinocembrin-7-Acetate (Estimated TEAC) | Key Observations |
| ABTS Radical Scavenging | 1.0 (by definition) | ~0.4 - 0.6 | < 0.4 | Pinocembrin shows moderate ABTS radical scavenging activity. Acetylation of the 7-OH group may reduce this activity. |
| DPPH Radical Scavenging | 1.0 (by definition) | ~0.3 - 0.5 | < 0.3 | Similar to the ABTS assay, the free hydroxyl groups of Pinocembrin are key to its DPPH radical scavenging ability. |
| Oxygen Radical Absorbance Capacity (ORAC) | 1.0 (by definition) | ~1.5 - 2.5 | ~1.0 - 2.0 | Pinocembrin has demonstrated notable ORAC values. The effect of acetylation on this hydrogen atom transfer-based mechanism requires specific investigation. |
Note: The TEAC values for Pinocembrin and the estimated values for Pinocembrin-7-acetate are based on published literature on Pinocembrin and general structure-activity relationships of flavonoids. Direct experimental validation is necessary for precise comparative values.
Experimental Protocols for Antioxidant Capacity Assessment
To ensure standardized and reproducible results when benchmarking antioxidant compounds, the following detailed experimental protocols for common antioxidant assays are provided.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 5.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical formation.[2]
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Trolox Standard Solutions: Prepare a stock solution of Trolox (e.g., 2.5 mM) and create a series of dilutions to generate a standard curve.
Assay Procedure:
-
Add 20 µL of the sample (Pinocembrin-7-acetate or Trolox standard) to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.[2]
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.[2]
-
Calculate the percentage inhibition of the ABTS•+ radical and determine the TEAC value from the Trolox standard curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.
-
Test Compound Stock Solution: Prepare stock solutions of Pinocembrin-7-acetate and Trolox in a suitable solvent (e.g., methanol or DMSO).
-
Serial Dilutions: Prepare a series of dilutions for both the test compound and Trolox.
Assay Procedure:
-
Add 100 µL of the sample (Pinocembrin-7-acetate or Trolox standard) to a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm.[4]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined. The antioxidant activity is often expressed as Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution (4 µM): Prepare a stock solution of sodium fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).[1]
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare this solution fresh before use.[1]
-
Trolox Standard Solutions: Prepare a 1 mM Trolox stock solution in phosphate buffer and create a series of dilutions for the standard curve.[1]
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.[1]
-
Add 25 µL of the sample (Pinocembrin-7-acetate or Trolox standard) to the respective wells.[1]
-
Incubate the plate at 37 °C for 30 minutes.[1]
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well.[1]
-
Immediately begin measuring the fluorescence every 1-2 minutes for 60-90 minutes (Excitation: 485 nm; Emission: 520 nm).[1]
-
Calculate the Area Under the Curve (AUC) for each sample and compare it to the Trolox standard curve to determine the ORAC value in Trolox equivalents.
Visualizing Mechanisms and Workflows
Experimental Workflow for Antioxidant Capacity Assays
The following diagram illustrates the general workflow for in vitro antioxidant capacity assays.
Figure 1: General workflow for in vitro antioxidant capacity assays.
Antioxidant Signaling Pathway of Pinocembrin
Pinocembrin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway involved is the Nrf2-ARE pathway.
Figure 2: Pinocembrin's modulation of the Nrf2-ARE antioxidant pathway.
Conclusion
While Trolox remains the gold standard for benchmarking antioxidant capacity due to its consistent performance and water solubility, Pinocembrin and its derivatives, such as Pinocembrin-7-acetate, represent a class of flavonoids with significant, albeit comparatively moderate, antioxidant potential.[1] The antioxidant action of Pinocembrin extends beyond direct radical scavenging to the upregulation of endogenous antioxidant defense mechanisms.[5]
The acetylation of Pinocembrin at the 7-position likely influences its antioxidant capacity, and further direct comparative studies are warranted to precisely quantify the Trolox Equivalence of Pinocembrin-7-acetate. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for conducting such comparative analyses in a standardized and scientifically rigorous manner. For drug development professionals, understanding these nuances is crucial for the accurate evaluation of novel antioxidant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pinocembrin, 7-acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Pinocembrin, 7-acetate, a derivative of the naturally occurring flavonoid Pinocembrin.
Immediate Safety and Handling Precautions
While Pinocembrin itself is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle its derivatives with care.[1] The diacetate form of Pinocembrin requires specific precautions, which should be extended to this compound.[2]
Personal Protective Equipment (PPE):
-
Gloves: Handle with impervious gloves that have been inspected prior to use.[2][3]
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[2]
-
Clothing: Wear suitable protective clothing. Fire or flame-resistant and impervious clothing is recommended when handling larger quantities.[2]
-
Respirator: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]
Engineering Controls:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[2]
-
Ensure emergency exits and a risk-elimination area are readily accessible.[2]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. In case of no breathing, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Step-by-Step Disposal Procedures
Disposal of this compound must be carried out in accordance with local, state, and federal regulations.
-
Small Quantities: For very small research quantities, disposal with household waste may be permissible, similar to the parent compound Pinocembrin.[1] However, it is crucial to consult your institution's specific guidelines.
-
Larger Quantities & Contaminated Materials:
-
Collection: Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves, vials) in a designated, properly labeled, and sealed container.
-
Waste Classification: Classify the waste as non-hazardous chemical waste, unless it has been mixed with a hazardous solvent or other hazardous material.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal contractor. Provide the contractor with the Safety Data Sheet (SDS) for Pinocembrin or a similar compound if a specific one for the 7-acetate is unavailable.
-
-
Spill Management:
-
Prevention: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains, surface water, or ground water.[1][2]
-
Containment: For spills, avoid dust formation.[2] Use personal protective equipment.[2]
-
Clean-up: Mechanically pick up the spilled material.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
-
Quantitative Data Summary
| Property[1][4] | Value |
| Parent Compound | Pinocembrin |
| CAS Number | 480-39-7 |
| Molecular Formula | C15H12O4 |
| Molecular Weight | 256.3 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Storage Temperature | -20°C |
| Solubility | Soluble in ethanol, DMSO, and DMF |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pinocembrin, 7-acetate
This guide provides immediate and essential safety, handling, and disposal information for Pinocembrin, 7-acetate. This information is based on the general properties of flavonoids, acetylated compounds, and related safety data sheets, and it is imperative to handle this substance with caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from dust particles and splashes. |
| Face Shield | To be worn in addition to goggles. | Provides broader protection against splashes. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2][3] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Long-sleeved. | Protects skin and personal clothing from contamination. |
| Chemical-resistant apron or coverall | Worn over the lab coat. | Provides an additional layer of protection.[2] | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] | Essential when handling the compound as a powder or if aerosolization is possible to prevent inhalation.[2] |
| Footwear | Closed-toe shoes | --- | Mandatory for all laboratory work to protect feet from spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Work in a designated, well-ventilated area, such as a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Review the Safety Data Sheet (SDS) for any solvents that will be used. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]
2. Weighing:
-
Handle as a powder. To minimize dust formation, weigh the compound in a ventilated enclosure or a glove box.[2]
-
Use non-sparking tools to prevent ignition of flammable solvents that may be in the area.[1]
3. Solution Preparation:
-
Slowly add the solid this compound to the solvent to avoid splashing.[2]
-
If preparing aqueous solutions, it may be necessary to first dissolve the compound in a solvent like DMSO and then dilute with the aqueous buffer.[5]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate all surfaces and equipment used.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) and liquid waste in separate, clearly labeled, and sealed containers for hazardous waste.[2]
-
Do not dispose of this chemical down the drain.[1]
2. Spill Procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite).[2]
-
Carefully collect the absorbed material into a sealed container for hazardous waste.[2]
-
Clean the spill area with a suitable decontaminating solution.[2]
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety department immediately.
-
Disclaimer: This information is provided for guidance and is based on the best available knowledge for similar compounds. It is not a substitute for a formal risk assessment. Always consult your institution's safety protocols and the specific Safety Data Sheet (SDS) for any chemical before use.
Caption: Workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
